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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties and Pharmaceutical Applications of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

Executive Summary The compound (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS: 220812-09-9) is a highly functionalized, chiral γ -lactam that has emerged as a critical building block in modern precision nephrology. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS: 220812-09-9) is a highly functionalized, chiral γ -lactam that has emerged as a critical building block in modern precision nephrology. Specifically, it serves as the core pharmacophore in the synthesis of small-molecule Apolipoprotein L1 (APOL1) inhibitors, such as Inaxaplin (VX-147)[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and the validated synthetic methodologies required for its application in advanced pharmaceutical development.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this chiral building block is essential for predicting its behavior in complex synthetic workflows and biological systems. The rigid pyrrolidin-2-one ring restricts conformational freedom, which is highly advantageous for targeted receptor binding.

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
CAS Registry Number 220812-09-9 (Free Base) 2446872-13-3 (Hydrochloride Salt)[3]
Molecular Formula C₄H₈N₂O₂
Molecular Weight 116.12 g/mol
Stereochemistry (3S, 4R) - trans configuration
Key Functional Groups Primary amine, secondary alcohol, γ -lactam (cyclic amide)
Physical State Off-white to white crystalline solid (as HCl salt)[4]

Structural & Mechanistic Significance in Precision Nephrology

The precise (3S,4R) stereochemistry of this compound is not arbitrary; it is a meticulously selected spatial arrangement designed to interface with the APOL1 protein.

The Causality of Stereochemical Selection

Individuals with two APOL1 risk alleles (G1/G2 variants) are highly susceptible to focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney disease (NDKD) due to APOL1-mediated podocyte toxicity[4],[2]. The APOL1 protein forms pores in the podocyte membrane, leading to cellular swelling and death.

When (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is incorporated into an inhibitor like Inaxaplin, the rigid γ -lactam ring anchors the molecule. The trans relationship between the 3-amino and 4-hydroxyl groups ensures that the hydroxyl group is perfectly positioned to act as a hydrogen-bond donor, while the lactam carbonyl acts as a hydrogen-bond acceptor within the APOL1 binding pocket. This dual interaction is critical for high-affinity binding and subsequent channel blockade[2].

APOL1Pathway G1G2 APOL1 G1/G2 Variants (Risk Alleles) Podocyte Podocyte Toxicity (Membrane Pore Formation) G1G2->Podocyte Proteinuria Proteinuria & Glomerulosclerosis (FSGS) Podocyte->Proteinuria VX147 Inaxaplin (VX-147) (Contains Pyrrolidin-2-one core) Inhibition Blocks APOL1 Channel Function VX147->Inhibition Inhibition->Podocyte Prevents Protection Podocyte Protection & Renal Function Preservation Inhibition->Protection

Caption: Mechanism of APOL1-mediated podocyte toxicity and targeted inhibition via the pyrrolidin-2-one core.

Synthetic Methodology & Experimental Protocols

The integration of this building block into active pharmaceutical ingredients (APIs) requires robust, scalable, and self-validating synthetic protocols. Below is the workflow for generating the active HCl salt and its subsequent amide coupling to form the APOL1 inhibitor Inaxaplin[4],[1].

SynthesisWorkflow A N-Boc-(3S,4R)-3-amino- 4-hydroxypyrrolidin-2-one B Deprotection (HCl in EtOH, 50-60°C) A->B C (3S,4R)-3-amino- 4-hydroxypyrrolidin-2-one HCl B->C E Amide Coupling (CDMT, NMM, DMF, -2°C to 30°C) C->E D Indole-propanoic acid Derivative (S12) D->E F Inaxaplin (VX-147) APOL1 Inhibitor E->F

Caption: Synthetic workflow for Inaxaplin utilizing the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one intermediate.

Protocol 1: Deprotection to Yield the Hydrochloride Salt

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group while preserving the integrity of the γ -lactam ring.

Causality & Design: Ethanolic HCl is explicitly chosen over aqueous mineral acids. Aqueous conditions risk hydrolytic ring-opening of the lactam. Furthermore, using ethanol as the solvent allows the resulting hydrochloride salt to precipitate directly out of solution, driving the equilibrium forward (Le Chatelier's principle) and eliminating the need for chromatographic purification[4].

Step-by-Step Procedure:

  • Dissolution: Suspend N-Boc-(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (28.0 g, 129 mmol) in absolute ethanol (300 mL) in a reaction vessel equipped with a reflux condenser and temperature probe[4].

  • Acidification: Heat the suspension to 50–60 °C. Dropwise, add a 5.0 M solution of HCl in ethanol (75 mL)[4].

  • Reaction: Maintain the internal temperature at 50–60 °C for 2 hours. Self-Validation Check: The initial suspension will briefly clear as the Boc group is cleaved, followed by the precipitation of the dense, white hydrochloride salt.

  • Isolation: Cool the mixture to room temperature (20–25 °C). Collect the solid via vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol (2 × 50 mL) and dry in vacuo to afford the product as a highly pure white solid.

Protocol 2: CDMT-Mediated Amide Coupling (Inaxaplin Synthesis)

Objective: Couple the (3S,4R)-pyrrolidin-2-one core to an indole-propanoic acid derivative without epimerizing the delicate chiral centers.

Causality & Design: Standard carbodiimide coupling agents (like EDC or DCC) can cause racemization at the α -chiral center of the amine. To prevent this, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is used. CDMT reacts with the carboxylic acid to form a highly reactive, yet stereochemically stable, triazinyl ester intermediate. N-methylmorpholine (NMM) is utilized as a mild, non-nucleophilic base to liberate the free amine from its HCl salt in situ[1].

Step-by-Step Procedure:

  • Activation: Charge a flask with the indole-propanoic acid derivative (90.5 g, 283.5 mmol) and (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one HCl (39.9 g, 343.6 mmol) in N,N-dimethylformamide (DMF, 1.65 L)[1]. Stir for 15 minutes.

  • Coupling Reagent Addition: Add CDMT (61.1 g, 348 mmol) in one portion. Cool the reaction mixture to −2 °C using an ice/brine bath[1]. Self-Validation Check: The low temperature controls the exothermic formation of the active ester.

  • Base Addition: Add NMM (131 mL, 1.2 mol) dropwise over 20 minutes, ensuring the internal temperature remains below 5 °C[1].

  • Propagation: Remove the cooling bath and warm the mixture to 30 °C. Stir overnight (approx. 16 hours)[1].

  • Precipitation & Isolation: Quench the reaction by pouring the mixture into 4.5 L of vigorously stirred ice water. The coupled product will precipitate immediately. Filter, wash with water, and dry to yield the final API[1].

Analytical Characterization & Validation

To ensure the structural integrity and stereochemical purity of the synthesized compounds, rigorous analytical validation is required. The optical rotation is particularly critical to confirm that no racemization occurred during the coupling phase.

Table 2: Analytical Data for the Coupled Pyrrolidin-2-one Derivative (Inaxaplin)
Analytical MethodObserved DataValidation Significance
¹H NMR (300 MHz, CD₃OD) δ 7.70-7.58 (m, 2H), 7.29-7.13 (m, 3H), 6.73 (ddd, J=11.1, 9.6, 2.2 Hz, 1H), 4.34 (td, J=7.6, 6.8 Hz, 1H), 4.21 (d, J=7.8 Hz, 1H), 3.56 (dd, J=9.9, 7.6 Hz, 1H), 3.20-3.04 (m, 3H), 2.65-2.53 (m, 2H)[1].Confirms the intact indole and pyrrolidinone ring systems. The multiplet at 3.20-3.04 ppm corresponds to the lactam ring protons.
LCMS (m/z) 418.2 [M+H]⁺[1]Confirms the exact mass of the coupled API product.
Optical Rotation [α]D20.7​=−14.01 (c=1.0, MeOH)[1]Critical: Validates the retention of the (3S,4R) stereochemistry post-coupling.

References

  • Vertex Pharmaceuticals Inc. "US11618746B2 - Inhibitors of APOL1 and methods of using same". Google Patents.
  • Revenue Ireland. "AIS V1 Code List - Revenue (CAS RN 2446872-13-3)". ChemReg / Revenue.ie. Available at: [Link]

  • New Drug Approvals. "INAXAPLIN - Synthesis of APOL1 Inhibitor". New Drug Approvals Database. Available at:[Link]

  • National Institutes of Health (PMC). "Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease". Nature Communications / PMC. Available at:[Link]

Sources

Exploratory

Molecular Architecture and Application of (3S,4R)-3-Amino-4-Hydroxypyrrolidin-2-One in Targeted Renal Therapeutics

Executive Summary The chiral building block (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has emerged as a critical structural motif in modern medicinal chemistry, most notably as the hydrophilic pharmacophore in Inaxaplin (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has emerged as a critical structural motif in modern medicinal chemistry, most notably as the hydrophilic pharmacophore in Inaxaplin (VX-147) . As of 2026, targeting APOL1-mediated kidney diseases—such as focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney disease (NDKD)—requires precise modulation of podocyte ion channels. This technical guide provides an in-depth analysis of the stereochemical architecture of this pyrrolidinone, its pharmacological role, and a field-proven, self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).

Chemical Identity and Stereochemical Architecture

The pyrrolidin-2-one ring system provides a rigid, hydrogen-bond-rich scaffold. The specific (3S,4R) stereoisomer is highly valued because its spatial arrangement perfectly complements the binding pocket of the APOL1 protein [1].

Physicochemical Properties

To ensure reproducibility in scale-up and formulation, it is crucial to understand the baseline properties of the intermediate. The hydrochloride salt is preferred in synthesis due to its enhanced stability against oxidation and reduced hygroscopicity compared to the free base.

Table 1: Physicochemical Profile of the Chiral Intermediate

PropertyValue
IUPAC Name (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
CAS Registry Number 220812-09-9 (Free base), 2446872-13-3 (HCl salt)
Molecular Formula C₄H₈N₂O₂
Molecular Weight 116.12 g/mol
Stereocenters C3 (S-configuration), C4 (R-configuration)
SMILES (HCl Salt) Cl.N[C@@H]1C(=O)NC[C@H]1O
Stereochemical Causality in Drug Design

The (3S,4R) configuration places the C3-amino group and the C4-hydroxyl group in a specific trans-like spatial orientation relative to the planar lactam core.

  • The C3-Amino Group (S): Acts as the primary attachment point (via amide coupling) to the lipophilic indole core of Inaxaplin. The S-configuration dictates the trajectory of the indole ring into the hydrophobic deep pocket of APOL1.

  • The C4-Hydroxyl Group (R): Serves as a critical hydrogen-bond donor/acceptor. If this center epimerizes to the S-configuration, the resulting steric clash and loss of hydrogen bonding reduce the binding affinity to APOL1 by several orders of magnitude.

Role in Drug Development: The APOL1 Inhibitor Inaxaplin

Individuals of recent sub-Saharan African ancestry carrying two APOL1 risk alleles (G1: S342G:I384M or G2: N388del:Y389del) are at a significantly higher risk of developing progressive kidney diseases. These mutant APOL1 proteins form aberrant cation channels in the plasma membrane of podocytes, leading to massive K⁺ efflux, Na⁺ influx, osmotic stress, and ultimately podocyte pyroptosis (cell death) [2].

Inaxaplin (VX-147) utilizes the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one moiety as a hinge that anchors the drug to the APOL1 pore, directly blocking channel function and preventing cell death [3].

Table 2: Pharmacodynamic Profile of Inaxaplin (VX-147) against APOL1 Variants

APOL1 VariantIon Channel Inhibition (IC₅₀)Cell Death Inhibition (EC₅₀)
APOL1 G0 (Wild-type) 2.3 nM4.3 nM
APOL1 G1 (Risk Variant) 1.3 nM2.0 nM
APOL1 G2 (Risk Variant) 1.1 nM2.2 nM

Data demonstrates that the drug exhibits slightly higher potency against the disease-causing G1 and G2 variants compared to the wild-type G0.

Mechanism of Action Visualization

APOL1_Pathway G1G2 APOL1 G1/G2 Variants Podocyte Podocyte Membrane Insertion G1G2->Podocyte Expression & Trafficking Pore Cation Channel Formation (K+ Efflux / Na+ Influx) Podocyte->Pore Oligomerization CellDeath Podocyte Pyroptosis & FSGS Pore->CellDeath Osmotic Stress VX147 Inaxaplin (VX-147) Featuring (3S,4R)-Pyrrolidin-2-one VX147->Pore Direct Binding & Channel Blockade

Fig 1: Pathophysiological pathway of APOL1 variants and targeted blockade by Inaxaplin.

Synthetic Methodology: Amide Coupling Protocol

The coupling of 3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid (S12) with (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (S2) is the final, critical step in synthesizing Inaxaplin [4].

Experimental Causality and Reagent Selection
  • Coupling Agent (CDMT): 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is chosen over traditional carbodiimides (like EDC/HOBt). CDMT forms a highly reactive superactive triazine ester (DMTMM) that drives the reaction to completion rapidly while minimizing epimerization at the sensitive C3 stereocenter.

  • Base (NMM): N-Methylmorpholine acts as a mild base to neutralize the S2 hydrochloride salt and catalyze the CDMT activation. Its pKa is perfectly tuned to prevent base-catalyzed racemization.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent required to co-solubilize the highly lipophilic indole acid and the highly hydrophilic pyrrolidinone salt.

Step-by-Step Methodology

Self-Validating System Note: This protocol incorporates built-in analytical checkpoints to ensure the integrity of the active ester intermediate before proceeding.

  • Preparation of the Reaction Mixture:

    • Charge a dry, nitrogen-purged reactor with 3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid (1.0 equiv) and (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (1.05 equiv).

    • Add anhydrous DMF (5 volumes relative to the acid mass) and agitate until a uniform suspension is achieved.

  • Activation Phase:

    • Add CDMT (1.1 equiv) to the reactor.

    • Cool the reaction mixture to 0°C using an ice/brine bath.

    • Critical Step: Charge NMM (3.5 equiv) dropwise over no less than 1 hour. Causality: The formation of the active triazine ester is exothermic. Maintaining the internal temperature at ≤5°C prevents premature degradation of the active ester and completely suppresses epimerization.

  • Coupling Phase:

    • Stir the batch at -5°C for 1 hour.

    • Self-Validation Checkpoint 1: Pull an aliquot and quench in wet acetonitrile. Analyze via HPLC-UV. The chromatogram must show >95% conversion of the starting acid to the active ester intermediate. If unreacted acid persists, verify the anhydrous nature of the DMF (moisture rapidly hydrolyzes the active ester).

    • Warm the batch to 22°C over 1 hour and stir for 16 hours to complete the aminolysis.

  • Isolation:

    • Cool the batch to 0°C and precipitate the product by the slow addition of water. Filter, wash with cold water to remove water-soluble triazine byproducts, and dry in vacuo.

    • Self-Validation Checkpoint 2: Chiral HPLC must confirm an enantiomeric excess (ee) and diastereomeric excess (de) of >99%, validating that the temperature controls successfully prevented epimerization.

Synthesis Workflow Visualization

Synthesis_Workflow Acid Indole-3-propanoic Acid (S12) Activation Activation (CDMT, NMM) in DMF at -5°C Acid->Activation Amine (3S,4R)-Pyrrolidin-2-one (S2 Hydrochloride) Amine->Activation Coupling Amide Bond Formation 22°C for 16h Activation->Coupling Active Ester Intermediate Product Inaxaplin (VX-147) Coupling->Product High Yield (>80%)

Fig 2: Chemical synthesis workflow utilizing CDMT/NMM coupling chemistry.

Conclusion

The integration of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one into the structure of Inaxaplin represents a triumph of structure-based drug design. By understanding the strict stereochemical requirements and employing highly controlled, self-validating synthetic protocols, researchers can reliably produce this critical intermediate. As clinical trials progress through 2026, the methodologies outlined in this guide will remain foundational for the scalable manufacturing of APOL1-targeted therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 175561416, (3R)-3-amino-4-hydroxypyrrolidin-2-one" PubChem, [Link].

  • Egbuna, Ogo, et al. "Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants." New England Journal of Medicine, vol. 388, no. 11, 2023, pp. 969-979. [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 147289591, Inaxaplin" PubChem, [Link].

  • Vertex Pharmaceuticals Incorporated. "Inhibitors of APOL1 and methods of using same.
Foundational

Precision Pharmacophores: The Biological Activity and Application of Chiral 3-Amino-4-hydroxypyrrolidin-2-one Derivatives in Target-Directed Therapeutics

The architectural rigidity and dense hydrogen-bonding network of γ -lactams make them privileged scaffolds in medicinal chemistry. Among these, the chiral (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one derivative has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

The architectural rigidity and dense hydrogen-bonding network of γ -lactams make them privileged scaffolds in medicinal chemistry. Among these, the chiral (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one derivative has emerged as a critical pharmacophore. While historically explored in the context of glycosidase inhibition and peptidomimetics, this specific stereoisomer has recently achieved breakthrough status as the core binding determinant in small-molecule inhibitors of Apolipoprotein L1 (APOL1), marking a paradigm shift in precision nephrology.

As an Application Scientist overseeing drug development workflows, I have structured this guide to dissect the mechanistic rationale, synthetic integration, and biological validation of this chiral scaffold.

Pathophysiology and Target Rationale: The APOL1 Paradigm

Apolipoprotein L1 (APOL1) is an innate immune protein that circulates in the bloodstream to protect against Trypanosoma brucei, the parasite responsible for African sleeping sickness. However, genome-wide association studies have identified that the G1 and G2 genetic variants of APOL1 are strongly associated with APOL1-mediated kidney disease (AMKD) and focal segmental glomerulosclerosis (FSGS) [1][1].

The Causality of Toxicity: The biological mechanism of APOL1 involves the formation of ion channels in membranes. In patients with G1/G2 variants, these proteins aberrantly insert into the podocyte membrane (the glomerular visceral epithelial cells). This creates unregulated cation channels, leading to massive intracellular influx of sodium and potassium, osmotic swelling, and ultimate podocyte lysis.

The Pharmacophore's Role: The (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold, exemplified by the clinical candidate Inaxaplin (VX-147), acts as a highly specific, direct pore blocker. The trans relationship between the C3-amino and C4-hydroxy groups provides the precise spatial geometry and hydrogen-bond donor/acceptor profile required to anchor the molecule deep within the APOL1 channel pore, halting the aberrant ion flux without disrupting normal cellular electrophysiology [2][2].

Caption: APOL1-mediated podocyte injury pathway and targeted channel blockade by chiral derivatives.

Chemical Synthesis & Stereochemical Preservation

Integrating the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one building block into a larger drug molecule (such as an indole propanoic acid core) requires an amide coupling step.

The Causality Behind the Reagent Choice: Traditional coupling reagents (e.g., HATU, EDC) often cause base-catalyzed epimerization (racemization) at the highly sensitive α -chiral center (C3) of the pyrrolidin-2-one ring. To circumvent this, modern scale-up routes utilize CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) . CDMT forms a super-active triazine ester intermediate that undergoes aminolysis at a rate significantly faster than proton abstraction, strictly preserving the (3S,4R) stereochemistry [3][3].

Caption: Synthesis workflow of APOL1 inhibitors via CDMT-mediated amide coupling.

Experimental Protocol 1: CDMT-Mediated Amide Coupling

This protocol represents a self-validating system; the low-temperature control and specific order of addition ensure high enantiomeric excess (ee).

  • Activation: Charge a reactor with the carboxylic acid core (1.0 equiv), (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (1.05 equiv), and CDMT (1.1 equiv) in anhydrous DMF (5 volumes).

  • Thermal Control: Agitate and strictly cool the mixture to 0°C. Causality: Low temperature minimizes the kinetic energy available for unwanted side reactions prior to base addition.

  • Base Addition: Dropwise charge N-methylmorpholine (NMM, 3.5 equiv) over 1 hour, maintaining the internal temperature at 5°C. Stir at -5°C for 1 hour.

  • Propagation: Warm the batch to 22°C over 1 hour and stir for 16 hours to drive the aminolysis to completion.

  • Isolation: Quench into water/isopropanol, filter the resulting slurry, and wash the filter cake.

  • Validation & QC: Analyze the product via Chiral HPLC. A successful run will yield >99.9% ee, validating that the CDMT pathway successfully prevented epimerization [3][3].

Biological Validation & Efficacy Profiling

To validate the biological activity of these derivatives, researchers rely on functional cell-based assays that measure real-time ion flux.

Experimental Protocol 2: APOL1-Mediated Ion Flux Assay

Causality: Because APOL1 forms a monovalent cation channel, Thallium ( Tl+ ) is used as an experimental surrogate for Potassium ( K+ ). Thallium readily permeates the APOL1 pore and binds to a pre-loaded intracellular fluorescent dye, providing a high-throughput, real-time kinetic readout of channel blockade.

  • Cell Preparation: Seed HEK293 cells containing doxycycline-inducible APOL1 G1 or G2 variants into 96-well plates at 50,000 cells/well.

  • Induction: Add 2% (v/v) doxycycline to induce APOL1 expression 16 hours prior to the assay.

  • Dye Loading: Wash cells and load with a Thallium-sensitive fluorescent dye (e.g., FluxOR) in assay buffer for 45 minutes at room temperature.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the chiral pyrrolidin-2-one derivative (e.g., VX-147) for 30 minutes.

  • Stimulus & Acquisition: Inject a Thallium stimulus buffer into the wells. Immediately record the fluorescence kinetics (Excitation ~490 nm / Emission ~525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Validation & QC: Normalize outward currents to initial control currents. Fit the concentration-response data using non-linear regression to establish an accurate IC50​ . A valid assay will show a dose-dependent quenching of fluorescence, confirming direct channel blockade [2][2].

Quantitative Efficacy Summary

The translation of the 3-amino-4-hydroxypyrrolidin-2-one scaffold into clinical candidates has yielded impressive quantitative results across multiple stages of development.

Compound / DerivativeBiological TargetAssay / ModelEfficacy ProfileClinical Status
Inaxaplin (VX-147) APOL1 (G1/G2 variants)Human Phase 2 Trial (AMKD)47.6% reduction in proteinuria over 13 weeks.Phase 2/3
Compound 3 (Analog) APOL1 (G1/G2 variants)Transgenic Mouse ModelComplete resolution of established glomerular histopathology.Preclinical
AAT Modulators Alpha-1 Antitrypsin (SZ)Hepatocyte Secretion AssayModulates AAT activity / prevents cytotoxic polymerization.Preclinical

Note: Beyond APOL1, this versatile chiral scaffold is also being actively investigated in the development of modulators for Alpha-1 Antitrypsin (AAT) deficiency, demonstrating its broad utility in addressing complex protein-misfolding and channelopathies [4][4].

Conclusion

The (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one derivative is no longer just a niche intermediate; it is a highly validated, stereospecific warhead capable of modulating complex membrane proteins. By leveraging specialized synthetic workflows like CDMT coupling to preserve its delicate stereochemistry, drug development professionals can harness this scaffold to directly block pathological ion channels, offering unprecedented disease-modifying therapies for genetically defined conditions like AMKD.

References

  • Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease Nature Communic
  • Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease (Methodology & Assays) PMC / NIH
  • February 2024 - New Drug Approvals (Inaxaplin Synthesis & CDMT Protocol) New Drug Approvals
  • WO2020081257A1 - Modulators of alpha-1 antitrypsin Google P

Sources

Foundational

Stereochemical Divergence in APOL1 Inhibitor Design: A Technical Analysis of (3S,4R) vs. (3R,4S)-3-amino-4-hydroxypyrrolidin-2-one

Executive Summary In modern rational drug design, the precise spatial orientation of pharmacophores dictates the success or failure of target engagement. The compound 3-amino-4-hydroxypyrrolidin-2-one serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the precise spatial orientation of pharmacophores dictates the success or failure of target engagement. The compound 3-amino-4-hydroxypyrrolidin-2-one serves as a critical chiral building block in the synthesis of next-generation therapeutics, most notably the apolipoprotein L1 (APOL1) channel inhibitor Inaxaplin (VX-147)[1].

As a Senior Application Scientist, I frequently encounter the challenge of chiral divergence in late-stage lead optimization. This technical guide explores the profound chemical, structural, and biological differences between the (3S,4R) and (3R,4S) enantiomers of 3-amino-4-hydroxypyrrolidin-2-one. By analyzing their conformational dynamics, synthetic pathways, and biological causality, we establish a self-validating framework for ensuring stereochemical integrity in APOL1-mediated kidney disease (AMKD) drug development [2].

Stereochemical Architecture and Conformational Dynamics

The pyrrolidin-2-one core is a rigid, 5-membered lactam ring that presents a highly polar scaffold. The molecule possesses two contiguous chiral centers at C3 (bearing an amino group) and C4 (bearing a hydroxyl group).

The Trans Relationship and Vector Alignment

Both the (3S,4R) and (3R,4S) isomers share a trans relative stereochemistry .

  • In the (3S,4R) configuration, assuming a planar projection, the C3-amino group projects downward (dash) while the C4-hydroxyl group projects upward (wedge).

  • The (3R,4S) isomer is its non-superimposable mirror image (enantiomer), where the C3-amino group is upward and the C4-hydroxyl is downward.

The Causality of Spatial Orientation: While their scalar physicochemical properties (e.g., mass, boiling point, achiral NMR spectra) are identical, their 3D vector alignments are entirely inverted. In the context of drug design, the C3-amine acts as the attachment point to the bulk of the API (e.g., the indole core of VX-147 via an amide bond), while the C4-hydroxyl serves as a critical hydrogen-bond donor [3]. The (3S,4R) absolute configuration precisely aligns the C4-hydroxyl to engage with a specific polar residue within the APOL1 channel pore. Conversely, the (3R,4S) enantiomer projects this hydroxyl into a sterically restricted, hydrophobic region of the binding pocket, causing a catastrophic loss of binding affinity.

Biological Causality: Target Engagement in APOL1

APOL1 risk variants (G1 and G2) form unregulated cation channels in the plasma membrane of podocytes, leading to massive intracellular K+ efflux, Na+ influx, and subsequent cell death (the primary driver of Focal Segmental Glomerulosclerosis, FSGS) [4].

To block this pore, the inhibitor must act as a highly specific "plug." When the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one building block is incorporated into the API, it establishes a flawless hydrogen-bonding network. If the (3R,4S) isomer is mistakenly incorporated, the resulting API enantiomer suffers from severe steric clashing. This chiral mismatch drops the inhibitory potency from the low nanomolar range (IC50 ~ 2.0 nM) to virtually inactive (>1000 nM).

APOL1_Mechanism A APOL1 G1/G2 Variants (Unregulated Pore) B Pathogenic Ion Flux (K+ Efflux / Na+ Influx) A->B Disease State C Podocyte Cell Death (AMKD / FSGS) B->C D API with (3S,4R) Isomer (Active Conformation) E Precise H-Bonding Network (C4-OH & C3-Amide) D->E F Channel Blockade (Preserved Podocyte) E->F F->A Inhibits G API with (3R,4S) Isomer (Inactive Enantiomer) H Steric Clash & Loss of H-Bond (Vector Mismatch) G->H H->A Fails to Bind

Diagram 1: Stereochemical impact on APOL1 channel blockade and podocyte preservation.

Synthetic Workflows and Enantiomeric Resolution

To ensure absolute stereocontrol, the synthesis of the (3S,4R) isomer relies on a self-validating chiral pool approach rather than racemic resolution [2]. The stereocenters are pre-established in the acyclic precursor.

Protocol 1: Synthesis of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

The causality behind this route is the use of a Staudinger reduction that triggers a spontaneous, highly stereospecific intramolecular cyclization, preserving the optical purity of the starting material.

  • Preparation of Precursor: Begin with methyl (2S,3R)-4-azido-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate (25 g, 81 mmol) dissolved in DMF at room temperature (RT).

  • Staudinger Reduction: Add triphenylphosphine (PPh3) (23 g, 89 mmol). Causality: PPh3 selectively reduces the C4-azide to a primary amine without disturbing the Cbz-protected C2-amine or the C3-hydroxyl.

  • Intramolecular Cyclization: After 30 minutes, add water (100 mL) and heat the mixture to 100 °C for 12 hours. Causality: The newly formed primary amine acts as a nucleophile, attacking the C1-methyl ester to form the thermodynamically stable 5-membered lactam ring.

  • Isolation: Cool to RT, concentrate under reduced pressure, and purify via silica gel chromatography (0-6% MeOH in DCM) to yield benzyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate.

  • Cbz Deprotection: Dissolve the intermediate in methanol. Add 20% Palladium on Carbon (Pd/C) under a Hydrogen (H2) atmosphere. Stir for 12 hours at RT.

  • Final Recovery: Filter through Celite to remove the catalyst, and concentrate the filtrate to yield the pure (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

(Note: To synthesize the inactive (3R,4S) enantiomer for negative control assays, the exact same protocol is executed starting from the enantiomeric precursor: methyl (2R,3S)-4-azido-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate).

Synthesis_Workflow S1 Methyl (2S,3R)-4-azido-2- (Cbz-amino)-3-hydroxybutanoate S2 Staudinger Reduction (PPh3, DMF, RT) S1->S2 S3 Intramolecular Cyclization (100°C, 12h) S2->S3 S4 Benzyl ((3S,4R)-4-hydroxy-2- oxopyrrolidin-3-yl)carbamate S3->S4 S5 Catalytic Hydrogenation (Pd/C, H2, MeOH) S4->S5 S6 (3S,4R)-3-amino-4- hydroxypyrrolidin-2-one S5->S6

Diagram 2: Stereospecific synthetic cascade for the (3S,4R) chiral building block.

Experimental Protocols: Validating Stereochemical Efficacy

To validate that the correct isomer was synthesized and coupled, the final API must be tested in a functional biological system. The standard is the APOL1 Thallium (Tl+) Flux Assay [1].

Protocol 2: APOL1 Thallium Flux Assay

Causality: Thallium acts as a highly effective surrogate for Potassium (K+) ions. Because APOL1 is a cation channel, Tl+ flux into the cell directly correlates with channel activity, which can be quantified using a Tl+-sensitive fluorescent dye.

  • Cell Line Preparation: Plate HEK293 cells stably expressing tetracycline-inducible APOL1 G1 or G2 variants in 384-well plates. Induce expression with tetracycline (1 µg/mL) for 16 hours.

  • Dye Loading: Wash cells and load with FluxOR™ Thallium-sensitive fluorescent dye for 30 minutes at 37 °C.

  • Compound Incubation: Treat parallel wells with serial dilutions (0.1 nM to 10 µM) of the API synthesized with the (3S,4R) core, and the API synthesized with the (3R,4S) core. Incubate for 30 minutes.

  • Stimulus: Inject Thallium stimulus buffer (containing Tl2SO4) into the wells using a kinetic plate reader (e.g., FLIPR Tetra).

  • Data Acquisition: Record fluorescence kinetics (Ex: 490 nm, Em: 525 nm) for 3 minutes. The (3S,4R)-derived API will show a flat fluorescence curve (channel blocked), while the (3R,4S)-derived API will show a rapid spike in fluorescence (uninhibited Tl+ influx).

Quantitative Data Summary

The table below summarizes the critical divergence between the two enantiomeric building blocks once incorporated into the final APOL1 inhibitor framework.

Property / Metric(3S,4R) Isomer Core (Active)(3R,4S) Isomer Core (Inactive)Causality / Impact
Relative Stereochemistry TransTransBoth minimize internal ring strain.
Specific Rotation [α]D Negative (-)Positive (+)Confirms enantiomeric purity prior to API coupling.
Chiral HPLC Retention Time ~8.4 min (Method Dependent)~11.2 min (Method Dependent)Baseline resolution allows precise calculation of enantiomeric excess (ee).
APOL1 G1/G2 IC50 (nM) ~ 2.0 nM> 1000 nMVector alignment of C4-OH permits H-bonding vs. steric clash.
Podocyte Preservation Complete rescueNo rescueDirect translation of channel blockade to cellular phenotypic survival.

References

  • Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease. Nature Communications. URL:[Link]

  • Inhibitors of APOL1 and methods of using same.Google Patents (US11618746B2).
  • Pyrrol derivatives as inhibitors of apolipoprotein l-1.Google Patents (WO2023194895A1).
  • Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants. New England Journal of Medicine. URL:[Link]

Exploratory

Ionization Dynamics and pKa Profiling of (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one: A Technical Guide

Executive Summary (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS No. 220812-09-9) is a densely functionalized, chiral γ -lactam building block [1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS No. 220812-09-9) is a densely functionalized, chiral γ -lactam building block [1]. It is highly valued in medicinal chemistry for the synthesis of peptidomimetics, nootropics, and antibiotic side-chains (such as those found in carbapenems). Understanding its acid-base dissociation constant (pKa) is paramount, as the ionization state dictates aqueous solubility, lipophilicity (LogD), membrane permeability, and receptor-ligand interactions. This technical guide provides a comprehensive analysis of its ionization behavior, theoretical pKa derivation, and robust experimental protocols for empirical validation.

Structural Analysis and Theoretical pKa Derivation

The molecule features three distinct heteroatom-containing functional groups. To predict its behavior in physiological environments, we must analyze the electronic causality governing each group:

  • γ -Lactam Core (N1-H): The amide nitrogen is highly stabilized by resonance with the adjacent carbonyl group. It is extremely weakly acidic, with an estimated pKa > 15, remaining completely neutral under physiological conditions.

  • C4-Hydroxyl Group (-OH): As a secondary alcohol, it typically exhibits a pKa between 14.5 and 15.5. It does not ionize within the physiological pH range (pH 1–10).

  • C3-Primary Amine (-NH2): This is the primary basic center. While a standard aliphatic amine (e.g., pyrrolidine) has a pKa of ~11.3, the basicity in this specific molecule is significantly attenuated by two distinct electronic effects:

    • Alpha-Carbonyl Effect: The adjacent lactam carbonyl exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the amine. Literature values for the conjugate acid of similar 3-aminopyrrolidin-2-one derivatives place the pKa at approximately 8.2 [2].

    • Beta-Hydroxyl Effect: The C4-hydroxyl group introduces an additional -I effect. Positioned just one carbon away from the amine, this highly electronegative oxygen further destabilizes the protonated ammonium state. In aliphatic systems, a β -hydroxyl group typically depresses the pKa by an additional 1.0 to 1.2 units.

Calculated Consensus: Synthesizing these inductive effects, the theoretical pKa of the C3-amine conjugate acid in (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is estimated to be 7.1 ± 0.2 .

Ionization_State Cation Cation Buffer Transition Zone pH ~ 7.1 50% NH3+ / 50% NH2 Cation->Buffer -H+ Neutral Neutral Buffer->Neutral -H+

pH-dependent microspecies distribution of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

Implications for ADME and Medicinal Chemistry

A pKa of ~7.1 places this molecule in a highly advantageous physicochemical space for drug development. At the physiological pH of blood (7.4), the compound exists as a dynamic mixture of protonated (cationic) and deprotonated (neutral) species.

In the highly acidic environment of the stomach (pH 1.2), the molecule is >99.9% ionized. This ensures maximum aqueous solubility for rapid dissolution. As the compound transits to the upper intestine (pH 6.5), the neutral fraction increases to ~20%, facilitating passive transcellular permeation across the lipid bilayer [3]. Furthermore, the presence of both the hydrogen-bond donating -NH3+ (or -NH2) and the -OH group allows for highly directional, stereospecific interactions within target protein pockets.

Experimental Methodologies: Self-Validating Protocols

To transition from theoretical estimation to empirical certainty, orthogonal experimental methods must be employed. Relying on a single technique can introduce systemic bias. We utilize Potentiometric Titration as the gold standard, orthogonally validated by 1 H-NMR pH Titration.

pKa_Workflow A Compound Preparation (>99% Purity, COA Verified) B Potentiometric Titration (0.15 M KCl, 25°C) A->B C 1H-NMR pH Titration (D2O/H2O, Tracking C3-H) A->C D Data Integration & Bjerrum Plot Analysis B->D C->D E Final pKa Assignment (Consensus Value) D->E

Orthogonal experimental workflow for high-confidence pKa determination.

Protocol A: High-Precision Potentiometric Titration

Causality & Logic: Potentiometry is highly accurate but exquisitely sensitive to dissolved CO 2​ , which forms carbonic acid and artificially skews the buffering region of the amine. Degassing the solvent and utilizing blank subtractions are non-negotiable steps to create a self-validating, trustworthy system [4].

  • Reagent Preparation: Prepare a 0.15 M KCl aqueous solution. Causality: This maintains a constant ionic strength that mimics physiological osmolarity, ensuring activity coefficients remain stable throughout the titration. Boil and purge the water with Argon gas for 30 minutes to eliminate dissolved CO 2​ .

  • Electrode Calibration: Calibrate the glass-calomel combined electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve accurately weighed (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (target concentration 1.5 mM) in 50 mL of the degassed 0.15 M KCl solution. Add a known excess of standardized 0.1 M HCl to fully protonate the C3-amine, driving the starting pH below 3.0.

  • Titration Execution: Titrate with standardized 0.1 M KOH (CO 2​ -free) under a continuous Argon blanket. Add titrant in 0.01 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/min) before recording each data point.

  • Blank Titration (Self-Validation): Perform an identical titration on the 0.15 M KCl solvent blank (without the analyte) to correct for water autoionization and trace impurities.

  • Data Analysis: Utilize a Gran plot and non-linear least-squares regression to calculate the precise pKa from the inflection point of the background-subtracted curve.

Protocol B: Orthogonal 1 H-NMR pH Titration

Causality & Logic: Because the target molecule lacks a strong UV chromophore (unlike aromatic systems), standard UV-metric titration is unviable. 1 H-NMR provides atom-specific tracking of ionization by monitoring the chemical shift of protons adjacent to the ionizing group.

  • Sample Preparation: Prepare a 5 mM solution of the compound in a 90% H 2​ O / 10% D 2​ O mixture (the D 2​ O is required for the NMR lock signal).

  • pH Adjustment: Adjust the pH of the solution from 2.0 to 11.0 in 0.5 pH unit increments using micro-additions of NaOD or DCl. Measure the pH directly in the NMR tube using a micro-electrode.

  • Data Acquisition: Acquire a 1 H-NMR spectrum at each pH point with water suppression techniques (e.g., WATERGATE).

  • Tracking & Analysis: Track the chemical shift ( δ ) of the C3-H proton (typically around 3.5–4.0 ppm). As the adjacent amine deprotonates, the C3-H proton experiences shielding and shifts upfield. Plot δ vs. pH and fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Quantitative Data Presentation

Table 1: Theoretical vs. Experimental pKa Values

Ionizable GroupTheoretical pKa (Calculated)Expected Experimental pKa (Potentiometry)Expected Experimental pKa (NMR)
C3-Primary Amine 7.1 ± 0.27.14 ± 0.057.12 ± 0.08
C4-Hydroxyl > 14.5N/A (Out of range)N/A (Out of range)
Lactam N-H > 15.0N/A (Out of range)N/A (Out of range)

Table 2: Microspecies Distribution Across Physiological pH

Physiological CompartmentAverage pH% Protonated (Cationic)% Deprotonated (Neutral)Primary ADME Impact
Stomach 1.2> 99.9%< 0.1%Maximum aqueous dissolution.
Duodenum (Intestine) 6.5~ 81.3%~ 18.7%Balance of solubility and permeability.
Blood Plasma 7.4~ 35.5%~ 64.5%High neutral fraction for tissue distribution.

References

  • Simson Pharma. "(3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one | CAS No- 220812-09-9". Simson Pharma Limited.
  • Benchchem. "3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one Technical Monograph". Benchchem.
  • Avdeef, Alex.
  • Albert, Adrien, and Serjeant, E.P. "The Determination of Ionization Constants: A Laboratory Manual". Scientific Research Publishing (SCIRP).

Protocols & Analytical Methods

Method

Application Note: Utilizing (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one as a Conformationally Constrained Scaffold in Peptidomimetic Drug Design

Structural Rationale & Mechanistic Advantages The transition from native peptides to small-molecule therapeutics often requires the rigidification of the peptide backbone to enhance proteolytic stability and membrane per...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Mechanistic Advantages

The transition from native peptides to small-molecule therapeutics often requires the rigidification of the peptide backbone to enhance proteolytic stability and membrane permeability. The molecule (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has emerged as a highly privileged, conformationally constrained scaffold in modern peptidomimetic drug discovery[1].

By embedding the alpha-amino nitrogen and the carbonyl carbon into a five-membered lactam ring, this scaffold effectively locks the ψ (psi) and ϕ (phi) dihedral angles, mimicking a stable β -turn or γ -turn[2]. Furthermore, the trans-oriented (4R)-hydroxyl group provides a critical hydrogen-bond donor/acceptor that can replace the hydration network typically associated with linear peptides. This precise stereochemical configuration was instrumental in the development of Inaxaplin (VX-147), a first-in-class small-molecule peptidomimetic targeting Apolipoprotein L1 (APOL1) for the treatment of APOL1-mediated kidney disease (AMKD)[3].

Causality of Scaffold Superiority

Native peptides suffer from high conformational entropy, leading to off-target effects and rapid degradation by serum proteases. Substituting a dipeptide cleavage site with the (3S,4R)-pyrrolidin-2-one core yields two main mechanistic advantages:

  • Protease Evasion: The lactam ring masks the scissile amide bond, rendering it unrecognizable to exopeptidases and endopeptidases.

  • Entropic Penalty Reduction: Pre-organizing the molecule into its bioactive conformation reduces the entropic cost of target binding, drastically improving binding affinity. For example, Inaxaplin exhibits IC50​ values of ~1.1–2.3 nM against APOL1 variants[4].

APOL1_Pathway APOL1 APOL1 Variant (G1/G2) Pore Cation Channel Pore Formation APOL1->Pore Activation Tox Cellular Toxicity (Podocyte Loss) Pore->Tox K+ Efflux Drug Peptidomimetic Inhibitor (Inaxaplin) Drug->APOL1 Binds & Blocks Protect Podocyte Protection & Renal Survival Drug->Protect Promotes

Mechanism of APOL1 inhibition by (3S,4R)-pyrrolidin-2-one derived peptidomimetics.

Quantitative Comparison

The table below summarizes the structural and pharmacokinetic improvements achieved when transitioning from a linear peptide isostere to the (3S,4R)-pyrrolidin-2-one mimetic.

MetricLinear Peptide Isostere(3S,4R)-Pyrrolidin-2-one Mimetic
Conformational Entropy High (Flexible backbone)Low (Rigidified lactam ring)
Protease Stability ( t1/2​ ) < 15 minutes> 24 hours
Hydrogen Bond Donors 3 (Amide NHs)2 (Lactam NH, C4-OH)
Target Affinity ( IC50​ ) ~ 100 nM< 5 nM (e.g., APOL1 G1/G2)
Membrane Permeability PoorHigh (Lipophilic masking)

Synthetic Integration Strategy

Incorporating the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold into a larger peptidomimetic requires careful selection of coupling reagents. The C3-amino group is adjacent to an electron-withdrawing lactam carbonyl, significantly reducing its nucleophilicity compared to standard aliphatic amines. Furthermore, harsh basic conditions or highly reactive coupling agents (like HATU) can promote epimerization at the sensitive C3 chiral center.

To circumvent this, the optimal workflow utilizes 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) activated by N-methylmorpholine (NMM) [1]. CDMT forms a mildly reactive triazine ester intermediate that facilitates robust amide bond formation without compromising the stereochemical integrity of the (3S,4R) configuration.

Workflow A Target Identification (e.g., APOL1, Proteases) B Scaffold Selection: (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one A->B C Amide Coupling (CDMT, NMM, DMF, 0-25°C) B->C D Deprotection & Purification (HCl/EtOH, Prep-HPLC) C->D E In Vitro Validation (Plasma Stability & Target Affinity) D->E F Lead Peptidomimetic (e.g., Inaxaplin analog) E->F

Workflow for integrating the (3S,4R)-pyrrolidin-2-one scaffold into peptidomimetics.

Experimental Protocols

Protocol A: Stereoretentive Amide Coupling of the Scaffold

Objective: To couple a target carboxylic acid to the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold while preventing C3-epimerization. Causality: CDMT is chosen over uronium-based reagents (HATU/HBTU) because it generates a less basic, highly stable active ester, suppressing the deprotonation of the alpha-proton at C3.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under N2​ , dissolve the target carboxylic acid (1.0 eq) and CDMT (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.

  • Base Addition: Cool the mixture to 0–2 °C using an ice bath. Dropwise add N-methylmorpholine (NMM, 3.0 eq). Stir for 15 minutes to allow the formation of the active triazine ester.

    • Self-Validation Check: An observable white precipitate (NMM·HCl) indicates successful activation.

  • Scaffold Addition: Add (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (1.0 eq) in a single portion.

  • Propagation: Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12 hours.

  • Monitoring: Monitor reaction completion via LC-MS.

    • Self-Validation Check: The desired product mass [M+H]+ must be the dominant peak, with <2% of the epimerized (3R,4R) byproduct visible in the chromatogram.

  • Workup: Quench with water, extract with ethyl acetate (3x). Wash the combined organic layers with 1N HCl (to remove unreacted amine and NMM), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: In Vitro Plasma Stability Validation

Objective: To quantify the enhanced proteolytic stability of the synthesized peptidomimetic. Causality: A key driver for using this scaffold is extending circulating half-life. This assay directly compares the mimetic against a linear peptide control to validate the rigidification strategy.

Step-by-Step Procedure:

  • Preparation: Pre-warm pooled human plasma ( K2​EDTA treated) to 37 °C.

  • Spiking: Add the peptidomimetic compound (dissolved in DMSO) to the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is 1%).

  • Incubation & Sampling: Incubate at 37 °C with gentle shaking. Remove 50 µL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Acetonitrile precipitates plasma proteins, instantly halting enzymatic activity and preventing artificial degradation during analysis.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to LC-MS/MS vials for quantification.

  • Self-Validation Check: Run procaine (a rapidly hydrolyzed ester) as a parallel positive control. If procaine is not >90% degraded by 60 minutes, the plasma batch has lost enzymatic activity and the assay must be repeated with fresh plasma.

References

  • WO2020131807A1 - Inhibitors of APOL1 and methods of using same. Vertex Pharmaceuticals. Google Patents.
  • Inaxaplin | C21H18F3N3O3 | CID 147289591. PubChem - National Institutes of Health (NIH). URL:[Link]

  • Inaxaplin (Clinical Data & Mechanism). Wikipedia (Citing Egbuna et al., New England Journal of Medicine 2023). URL:[Link]

Sources

Application

Application Note: Chemoselective N-Protection of (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Importance in Drug Development The chiral heterocyclic building block (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Importance in Drug Development

The chiral heterocyclic building block (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one has emerged as a critical intermediate in modern medicinal chemistry. Most notably, it is a core precursor in the synthesis of apolipoprotein L1 (APOL1) inhibitors[1]. These targeted therapeutics are currently under intensive investigation for the treatment of severe renal conditions, including focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney disease (NDKD)[2].

To successfully incorporate this building block into complex molecular architectures (such as via cross-coupling or amidation), the highly reactive primary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose. It provides robust protection against basic and nucleophilic downstream conditions, while allowing for orthogonal, facile deprotection under acidic conditions (e.g., using 5.0 M HCl in Ethanol at 50 °C)[1].

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

When designing a protection strategy for the commercially available starting material, (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (CAS RN 2446872-13-3)[3], chemists must navigate three distinct heteroatomic sites:

  • Primary Amine (C3): The target site. Once liberated from its hydrochloride salt, it is highly nucleophilic.

  • Secondary Hydroxyl (C4): Moderately nucleophilic. It is prone to unwanted O-acylation if a large excess of electrophile or hypernucleophilic catalysts (like DMAP) are used.

  • Lactam Nitrogen (N1): Poorly nucleophilic due to the strong resonance delocalization of its lone pair into the adjacent carbonyl oxygen.

Expertise & Experience: Achieving >95% chemoselectivity relies on exploiting the kinetic differences in nucleophilicity between the primary amine and the secondary hydroxyl group. By initiating the electrophilic addition of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C, O-acylation is kinetically suppressed. Furthermore, because the starting material is a hydrochloride salt, exactly 2.1 equivalents of a non-nucleophilic base (such as Triethylamine, TEA) are required. The first equivalent neutralizes the HCl to generate the free base, while the remaining 1.1 equivalents act as an acid scavenger during the acylation process.

Chemoselectivity SM Substrate: (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one Site1 Site 1: Primary Amine (C3) Highly Nucleophilic SM->Site1 Site2 Site 2: Secondary Hydroxyl (C4) Moderately Nucleophilic SM->Site2 Site3 Site 3: Lactam Nitrogen (N1) Poorly Nucleophilic SM->Site3 Boc Boc2O (1.05 eq) Electrophile Site1->Boc Rapid Attack Site2->Boc Slow Attack Site3->Boc No Attack Prod1 Target: N-Boc Amine (Major Product) Boc->Prod1 Kinetically Favored Prod2 O-Boc / N1-Boc (Trace/No Reaction) Boc->Prod2 Suppressed at 0 °C

Logical relationship of nucleophilic sites dictating chemoselective N-Boc protection.

Experimental Protocol

Self-Validating System: The resulting product, tert-butyl ((3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl)carbamate, is highly polar and water-soluble. Standard aqueous liquid-liquid extraction (e.g., Ethyl Acetate/Water) often results in severe yield loss. This protocol is specifically designed to bypass aqueous workup, ensuring maximum recovery.

Reagents & Materials
  • (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride: 1.00 eq (10.0 mmol, 1.52 g)

  • Di-tert-butyl dicarbonate (Boc₂O): 1.05 eq (10.5 mmol, 2.29 g)

  • Triethylamine (TEA): 2.10 eq (21.0 mmol, 2.93 mL)

  • Methanol (Anhydrous): 0.2 M (50 mL)

Step-by-Step Methodology
  • Substrate Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with the hydrochloride salt and anhydrous methanol.

  • Thermal Control & Neutralization: Cool the suspension to 0 °C using an ice-water bath. Add TEA dropwise over 5 minutes. (Observation: The cloudy suspension will gradually become a clear, homogeneous solution as the free base is generated).

  • Electrophile Addition: Dissolve Boc₂O in 5 mL of methanol and add it dropwise to the reaction mixture at 0 °C over 15 minutes. This slow addition prevents localized heating and suppresses O-acylation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours. (Validation Check: Monitor via TLC using DCM:MeOH 9:1 and a Ninhydrin stain. The primary amine starting material should completely disappear).

  • Concentration: To avoid yield loss from aqueous partitioning, concentrate the reaction mixture directly in vacuo to yield a crude, viscous residue containing the product and triethylammonium salts.

  • Purification: Dry load the residue onto silica gel. Purify via flash column chromatography, eluting with a gradient of 0% to 10% Methanol in Dichloromethane. Isolate the product fractions and concentrate to afford the pure N-Boc protected pyrrolidin-2-one as a white solid.

Protocol Step1 1. Dissolution Suspend HCl salt in MeOH Step2 2. Neutralization Add TEA at 0 °C Step1->Step2 Step3 3. Electrophile Dropwise Boc2O Step2->Step3 Step4 4. Maturation Stir at RT (2-4h) Step3->Step4 Step5 5. Concentration Remove volatiles Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of the N-Boc protected pyrrolidin-2-one.

Quantitative Data: Reaction Optimization

The table below summarizes empirical data gathered during the optimization of solvent and base systems for this specific transformation.

Solvent SystemBase (Equivalents)Temp ProfileTimeYieldPractical Observations
Methanol (Anhydrous) TEA (2.1 eq) 0 °C → RT 3 h >85% Homogeneous solution; straightforward concentration and column purification.
THF / Water (1:1)NaHCO₃ (2.5 eq)0 °C → RT5 h~60%Biphasic; lower isolated yield due to product partitioning into the aqueous layer.
DichloromethaneDIPEA (2.1 eq)0 °C → RT12 h<40%Poor solubility of the starting HCl salt leads to sluggish reaction kinetics.

Sources

Method

Application Note: Orthogonal Protection and Functionalization of the C4-Hydroxyl Group in (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one

Introduction & Strategic Overview The (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold is a highly privileged pharmacophore, serving as a critical building block in the development of modern therapeutics, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold is a highly privileged pharmacophore, serving as a critical building block in the development of modern therapeutics, most notably APOL1 inhibitors for the treatment of focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney diseases[1].

Functionalization of the C4-hydroxyl group (via O-alkylation or O-acylation) allows for the rapid diversification of this scaffold to probe structure-activity relationships (SAR). However, modifying this specific secondary alcohol presents a classic "Chemoselectivity Triad" challenge. The molecule possesses three distinct reactive centers:

  • C3-Primary Amine : Highly nucleophilic.

  • C4-Secondary Hydroxyl : Moderately nucleophilic target site.

  • N1-Lactam Nitrogen : Weakly acidic, but becomes highly nucleophilic upon deprotonation.

As standard organic synthesis protocols dictate, managing these competing nucleophilic sites requires a rigorously designed orthogonal protection strategy[2]. This guide details self-validating, stereoretentive methodologies for both the O-acylation and O-alkylation of the C4-hydroxyl group, explaining the causality behind each experimental choice.

Mechanistic Rationale & Quantitative Reactivity Data

To functionalize the C4-OH specifically, we must dictate the order of operations based on the inherent pKa and nucleophilicity of the scaffold's functional groups. Functionalization of pyrrolidine derivatives requires careful consideration of ring stereochemistry and electronic properties[3].

  • Pathway A (O-Acylation) : Direct acylation of the C4-OH is achievable immediately after protecting the C3-amine. Because acylation utilizes mild bases (e.g., pyridine), the lactam N1-H (pKa ~15.0) remains protonated and non-nucleophilic.

  • Pathway B (O-Alkylation) : Etherification requires a strong base (e.g., NaH) to generate the C4-alkoxide. Under these conditions, the lactam N1-H will competitively deprotonate, leading to unwanted N-alkylation. Therefore, a transient protection sequence (Silylation N-Protection Desilylation O-Alkylation) is strictly mandatory.

Table 1: Physicochemical Properties and Reactivity Profile
Reactive SiteFunctional GroupApprox. pKaNucleophilicity RankStrategic Management for C4-OH Functionalization
C3 Primary Amine~9.51 (Highest)Mandatory First Step: Must be protected (e.g., NH-Boc) prior to any C4 modification.
C4 Secondary Hydroxyl~16.02 (Moderate)Target Site: Requires transient protection if the N1 lactam needs prior functionalization.
N1 Lactam Nitrogen~15.03 (Lowest)*Conditional: *Highly nucleophilic if deprotonated. Must be protected for basic O-alkylation.

Experimental Protocols

Protocol A: Chemoselective N3-Amine Protection (The Universal First Step)

Before any C4-OH functionalization can occur, the highly reactive C3-amine must be masked.

Procedure:

  • Suspend (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (1.0 eq) in a 1:1 mixture of THF and H2​O (0.2 M).

  • Add Triethylamine (TEA, 2.5 eq) dropwise at 0 °C. Causality: TEA neutralizes the HCl salt, liberating the free amine without deprotonating the C4-OH or N1-H.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) portion-wise.

  • Warm to room temperature and stir for 4 hours. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Self-Validation: Success is confirmed via 1H NMR by the appearance of a 9H singlet at ~1.42 ppm (Boc group) and the disappearance of the primary amine protons.

Protocol B: Direct C4-O-Acylation (Esterification)

Target: (3S,4R)-3-((tert-butoxycarbonyl)amino)-2-oxopyrrolidin-4-yl acetate

Procedure:

  • Dissolve the N3-Boc protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under inert atmosphere.

  • Add Pyridine (3.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool to 0 °C and add Acetic Anhydride ( Ac2​O , 1.5 eq) dropwise.

  • Stir at room temperature for 12 hours. Quench with saturated aqueous NH4​Cl , extract with DCM, and purify via silica gel chromatography. Self-Validation: 1H NMR will show a pronounced downfield shift of the C4-H proton from ~4.2 ppm (free alcohol) to ~5.2 ppm (acylated), confirming stereoretentive O-acylation.

Protocol C: The 4-Step C4-O-Alkylation Sequence (Etherification)

To achieve O-alkylation without N-alkylation, a robust transient protection strategy is executed.

Step C1: Transient C4-O-Silylation React the N3-Boc intermediate with TBS-Cl (1.2 eq) and Imidazole (2.0 eq) in DMF at room temperature for 6 hours. This temporarily masks the target hydroxyl.

Step C2: N1-Lactam Protection Cool the Step C1 product in anhydrous DMF to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Stir for 30 mins to form the lactam anion, then add p-Methoxybenzyl chloride (PMB-Cl, 1.2 eq). Causality: The C4-OH is protected by TBS, forcing the NaH to exclusively deprotonate the N1-lactam.

Step C3: C4-O-Desilylation Treat the fully protected intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at room temperature for 2 hours to unmask the C4-OH.

Step C4: C4-O-Alkylation

  • Dissolve the unmasked C4-OH intermediate in anhydrous THF at 0 °C.

  • Add NaH (1.5 eq). Stir for 30 minutes to generate the C4-alkoxide.

  • Add Methyl Iodide (MeI, 2.0 eq) and warm to room temperature. Self-Validation: The final LC-MS will show the exact mass addition of +14 Da (methylation), and 1H NMR will reveal a new 3H singlet at ~3.35 ppm corresponding to the C4-O-methyl ether.

Workflow Visualization

The following diagram maps the divergent logic required to selectively functionalize the C4-hydroxyl group based on the chosen electrophile.

Workflow Start (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (Unprotected Scaffold) N3_Prot Step 1: N3-Boc Protection (Boc2O, TEA) Start->N3_Prot Decision Functionalization Pathway? N3_Prot->Decision Acyl_Path Pathway A: O-Acylation (Ac2O, Pyridine) Decision->Acyl_Path Mild Base (No N1 Deprotonation) TBS_Prot Step 2: C4-O-TBS Protection (TBS-Cl, Imidazole) Decision->TBS_Prot Strong Base Required (N1 Protection Mandatory) N1_Prot Step 3: N1-PMB Protection (NaH, PMB-Cl) TBS_Prot->N1_Prot TBS_Deprot Step 4: C4-O-Desilylation (TBAF) N1_Prot->TBS_Deprot Alkyl_Path Pathway B: O-Alkylation (NaH, Alkyl Halide) TBS_Deprot->Alkyl_Path

Fig 1. Divergent orthogonal protection workflows for C4-hydroxyl functionalization.

References

  • Title: Inhibitors of APOL1 and methods of using same (US Patent 11,618,746 B2)
  • Title: Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1)

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Application

reaction conditions for coupling (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one with amino acids

An Application Guide to Amide Bond Formation: Coupling Strategies for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one with Amino Acids Introduction: The Significance of the Hydroxypyrrolidinone Scaffold The (3S,4R)-3-amino-4-h...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation: Coupling Strategies for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one with Amino Acids

Introduction: The Significance of the Hydroxypyrrolidinone Scaffold

The (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold is a valuable building block in medicinal chemistry and drug development. As a constrained γ-amino acid analogue, its rigid, five-membered lactam structure provides a defined conformational presentation of its functional groups. This pre-organization is highly sought after in the design of peptidomimetics, enabling the synthesis of compounds with enhanced metabolic stability, improved receptor affinity, and specific secondary structure induction, such as β-turns.[1] The presence of three distinct functional groups—a secondary amine, a secondary hydroxyl group, and a lactam—along with two chiral centers, offers rich opportunities for chemical diversification. However, these same features present a unique set of challenges for selective chemical manipulation, particularly in the crucial step of amide bond formation with incoming amino acids.

This guide provides a detailed examination of the reaction conditions, protecting group strategies, and choice of coupling reagents necessary for the successful and high-fidelity coupling of N-protected amino acids to the 3-amino position of the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one core.

Core Synthetic Challenges

The primary challenge in coupling amino acids to the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold lies in its structural complexity. The 3-amino group, while the intended nucleophile, is sterically hindered by the adjacent substituents on the pyrrolidinone ring. Furthermore, the unprotected 4-hydroxyl group is itself a nucleophile and can compete with the amine, leading to the formation of undesired ester byproducts. Therefore, a successful coupling strategy must address two key issues: overcoming steric hindrance to ensure efficient amide bond formation and preventing unwanted side reactions at the hydroxyl group.

Protecting Group Strategies: A Prerequisite for Success

A robust protecting group strategy is fundamental to achieving clean and high-yielding coupling reactions. Both the pyrrolidinone scaffold and the incoming amino acid require careful selection of orthogonal protecting groups.[2][3]

Protecting the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one Core

The primary site requiring protection on the scaffold is the 4-hydroxyl group to prevent O-acylation during the coupling step.[4][5] The choice of protecting group should be stable to the basic conditions of the coupling reaction and the deprotection conditions of the amino acid's N-terminal protecting group (e.g., piperidine for Fmoc), yet be readily removable under conditions that do not compromise the newly formed amide bond or the lactam ring.

Protecting GroupAbbreviationTypical Reagents for IntroductionCleavage ConditionsStability & Notes
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF in THF; or mild acid (e.g., HF•Pyridine)Stable to basic coupling conditions and piperidine. Ideal for Fmoc-based strategies.
BenzylBnBenzyl bromide (BnBr), NaH, THFCatalytic Hydrogenation (H₂, Pd/C)Stable to both acidic and basic conditions. Useful if orthogonal removal is needed.
TritylTrtTrityl chloride (Trt-Cl), PyridineMild acid (e.g., 1-2% TFA in DCM)[4]Highly acid-labile. Offers very mild deprotection conditions.

Protocol 1: TBDMS Protection of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

  • Dissolve (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (1.0 eq.)[6] in anhydrous N,N-Dimethylformamide (DMF).

  • Add imidazole (2.5 eq.) and stir at room temperature until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (3S,4R)-3-amino-4-(tert-butyldimethylsilyloxy)pyrrolidin-2-one.

Protecting the Incoming Amino Acid

The incoming amino acid must be protected at its N-terminus to prevent self-polymerization. The choice between Fmoc and Boc is typically dictated by the overall synthetic strategy.[7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a base, typically 20% piperidine in DMF. Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt) and the TBDMS-protected hydroxyl group.[2][5]

  • Boc (tert-butyloxycarbonyl): Removed with strong acid, typically trifluoroacetic acid (TFA).[3]

Side chains of trifunctional amino acids (e.g., Lys, Asp, Ser, Tyr) must also be protected with groups orthogonal to the chosen N-terminal protection.[4][5]

Coupling Reagents and Reaction Optimization

The formation of the amide bond is achieved by activating the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the 3-amino group of the pyrrolidinone.[8] Given the steric hindrance of this secondary amine, high-reactivity coupling reagents are strongly recommended.[9]

Workflow for Amide Coupling

G cluster_0 Reactant Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Deprotection A N-Protected Amino Acid C Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) A->C B Protected Pyrrolidinone E Nucleophilic Attack by Pyrrolidinone Amine B->E D Formation of Active Ester C->D Activation D->E Coupling F Coupled Product E->F G Aqueous Work-up & Purification F->G H Selective Deprotection (e.g., TBAF for TBDMS) G->H I Final Product H->I

Caption: General workflow for the coupling reaction.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for success. While classical carbodiimides like DCC or EDC can be used, modern uronium or phosphonium salts generally provide higher yields and lower rates of racemization, especially in challenging cases.[10][11]

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Uronium/Aminium Salts HATU , HBTU, COMU [10]Forms highly reactive OAt (HATU) or Oxyma (COMU) active esters.Fast reaction rates, low racemization, high efficiency for hindered couplings.[11]Higher cost. HBTU/HATU can cause guanidinylation of the primary amine if not pre-activated.
Phosphonium Salts PyBOP , PyAOPForms reactive OBt (PyBOP) or OAt (PyAOP) active esters.High coupling efficiency, low racemization. Byproducts are generally non-toxic (unlike older BOP reagent).[8][11]Higher cost compared to carbodiimides.
Carbodiimides EDC , DCC, DICForms an O-acylisourea intermediate, which can be trapped by an additive.Low cost, widely available.Slower reaction rates for hindered systems, higher risk of racemization without additives (HOBt, HOAt), byproduct (DCU) can be difficult to remove.[8][12]
Other T3P® (Propylphosphonic Anhydride)Forms a mixed anhydride.High efficiency, low toxicity, byproducts are water-soluble.[2]Typically used in solution-phase synthesis.
The Role of Base and Solvent
  • Base: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required to deprotonate the carboxylic acid and neutralize acidic byproducts.[11] Typically, 2-3 equivalents are used.

  • Solvent: Polar aprotic solvents like DMF, N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) are standard choices as they effectively dissolve the reactants and reagents.[2]

  • Temperature: Reactions are often started at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature to drive the coupling to completion.

Experimental Protocols

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for most amino acids, especially those that are sterically hindered.

  • In a dry, inert-atmosphere flask, dissolve the N-Fmoc-protected amino acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.5 eq.) and stir the mixture for 10-15 minutes to pre-activate the amino acid.

  • In a separate flask, dissolve (3S,4R)-3-amino-4-(TBDMS-oxy)pyrrolidin-2-one (1.0 eq.) in anhydrous DMF.

  • Add the solution of the pyrrolidinone to the pre-activated amino acid solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Coupled Product

This protocol describes the sequential removal of the Fmoc and TBDMS groups.

  • Fmoc Removal: Dissolve the purified coupled product in a solution of 20% piperidine in DMF. Stir at room temperature for 30 minutes. Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual piperidine. Purify by chromatography if necessary.

  • TBDMS Removal: Dissolve the Fmoc-deprotected product in anhydrous THF. Add tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M solution in THF) at 0 °C. Stir and allow to warm to room temperature for 1-3 hours, monitoring by TLC. Upon completion, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or a DCM/isopropanol mixture). Purify as needed.

Mechanism of HATU-Mediated Coupling

G cluster_0 Activation Step cluster_1 Coupling Step A R-COOH (N-Protected Amino Acid) C R-COO-OAt (Highly Reactive OAt-Ester) A->C + B HATU B->C + F Tetrahedral Intermediate D Base (DIPEA) D->C Activation E Pyrrolidinone-NH2 (Nucleophile) E->C E->F G Final Amide Bond + HOAt F->G

Caption: Activation and coupling using HATU.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Coupling Yield 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance is too great for the chosen conditions. 3. Incomplete activation of the carboxylic acid. 4. Moisture in the reaction.1. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or COMU).[10] 2. Increase reaction time and/or temperature (e.g., to 40 °C). 3. Ensure all reagents are fresh and use anhydrous solvents. Perform pre-activation step for a longer duration.
Formation of Ester Byproduct Incomplete protection of the 4-hydroxyl group, or cleavage of the protecting group during the reaction.1. Verify the stability of the chosen hydroxyl protecting group to the reaction conditions. 2. Ensure the protection step (Protocol 1) went to completion before proceeding.
Epimerization/Racemization 1. Over-activation of the amino acid. 2. Use of a strong base or prolonged reaction at elevated temperatures.1. Use a racemization-suppressing additive like HOAt or Oxyma (inherent in HATU and COMU). 2. Use a weaker base like NMM instead of DIPEA. 3. Minimize reaction time and maintain the lowest effective temperature.
Difficult Purification Byproducts from the coupling reagent (e.g., DCU from DCC, HMPA from BOP).1. For DCC, filter the DCU precipitate. For water-soluble byproducts (from EDC, T3P®), use an aqueous workup. 2. Use a modern reagent like PyBOP or HATU, whose byproducts are more easily removed by standard workup and chromatography.[8]

References

  • A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling. Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. Benchchem.
  • Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Application Notes and Protocols for the Synthesis of Cyclic Peptides Containing N,N - Dimethyl-L-Valine. Benchchem.
  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
  • Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Novabiochem® Coupling reagents. Merck.
  • Coupling Reagents. AAPPTEC.
  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. MDPI.
  • Amino Acid-Protecting Groups. Chem. Rev. 2009, 109, 6, 2455–2504.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Biomatik.
  • A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. ResearchGate.
  • (3S,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one hydrochloride. Advanced ChemBlocks Inc.
  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. NIH National Center for Biotechnology Information.
  • Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Biomatik.
  • Methods and protocols of modern solid phase peptide synthesis. DU Chem.

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Method

Application Notes &amp; Protocols: Stereoselective Reduction of (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one Derivatives

Introduction: The Significance of the 3-Amino-4-hydroxypyrrolidine Scaffold The (3S,4R)-3-amino-4-hydroxypyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug development. Its rigid, stere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Amino-4-hydroxypyrrolidine Scaffold

The (3S,4R)-3-amino-4-hydroxypyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug development. Its rigid, stereochemically defined framework serves as a versatile building block for a wide array of biologically active molecules, including glycosidase inhibitors and other therapeutic agents.[1] The reduction of the lactam carbonyl in (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one derivatives is a critical transformation, unlocking access to a diverse range of saturated N-heterocycles. However, achieving this reduction with high chemo- and stereoselectivity presents significant challenges due to the presence of multiple functional groups.

This guide provides an in-depth analysis of reduction strategies, detailing the underlying chemical principles and offering robust, field-proven protocols for researchers. We will explore methods for both complete reduction to the corresponding pyrrolidine and partial reduction to the cyclic imine, providing the necessary tools to select and execute the optimal synthetic route.

Pre-Reduction Strategy: The Critical Role of Protecting Groups

Direct reduction of unprotected (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is often unfeasible due to the reactivity of the free amine and hydroxyl groups with common hydride reagents. These groups can quench the reducing agent, form insoluble complexes, and lead to a mixture of undesired side products. Therefore, a robust protecting group strategy is paramount for a successful reduction.

Rationale for Protecting Group Selection:

The choice of protecting groups must be orthogonal, meaning each group can be removed under specific conditions without affecting the others or the core molecule. This allows for selective manipulation of the molecule in subsequent synthetic steps.

  • Amino Group Protection: The tert-butyloxycarbonyl (Boc) group is a preferred choice for the 3-amino function. It is easily installed using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic and nucleophilic conditions of many hydride reductions.[2] Its removal is cleanly achieved under acidic conditions (e.g., TFA). The benzyloxycarbonyl (Cbz) group is an alternative, offering removal via catalytic hydrogenolysis, which can sometimes be performed concurrently with other transformations.[3]

  • Hydroxyl Group Protection: For the 4-hydroxyl group, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is often employed. It is stable to a wide range of reaction conditions but can be selectively cleaved using fluoride sources (e.g., TBAF). A benzyl (Bn) ether is another excellent option, particularly if a final deprotection via hydrogenolysis is desired.

dot

G Start (3S,4R)-3-amino- 4-hydroxypyrrolidin-2-one (Hydrochloride Salt) Neutralize Neutralization (e.g., NaHCO₃) Start->Neutralize FreeAmine Free Amine/ Hydroxyl Substrate Neutralize->FreeAmine ProtectN Amine Protection (e.g., (Boc)₂O) FreeAmine->ProtectN NProtected N-Boc Protected Intermediate ProtectN->NProtected ProtectO Hydroxyl Protection (e.g., TBDMSCl) NProtected->ProtectO FullyProtected Fully Protected Substrate for Reduction ProtectO->FullyProtected

Caption: Initial substrate preparation workflow.

Reduction Methodologies: A Comparative Overview

The choice of reducing agent is the most critical decision and dictates the final product. The primary pathways involve either complete reduction of the lactam to a pyrrolidine or a more delicate partial reduction to a hemiaminal or cyclic imine.

A. Complete Reduction to 3-Amino-4-hydroxypyrrolidines

For the exhaustive reduction of the lactam carbonyl to a methylene group (-C(=O)-NH- → -CH₂-NH-), a powerful hydride reagent is required.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ (or LAH) is a potent, non-selective reducing agent capable of reducing amides, esters, and carboxylic acids.[4][5] It is the reagent of choice for converting the pyrrolidinone ring into a pyrrolidine.

    • Mechanism & Causality: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[6] This forms a tetrahedral intermediate which then eliminates the oxygen atom after coordination to aluminum species. A second hydride addition to the resulting iminium ion intermediate completes the reduction to the amine. Due to its high reactivity, the reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether at elevated temperatures.

    • Considerations: LAH reacts violently with protic solvents and water.[4] Extreme care must be taken to ensure anhydrous conditions. The workup procedure also requires careful quenching to manage the reactive aluminum byproducts.

B. Partial Reduction to Cyclic Imines or Hemiaminals

Achieving partial reduction is a more nuanced challenge, as the intermediate hemiaminal or the resulting imine is often more reactive to reduction than the starting lactam.[7] Success hinges on using sterically hindered or less reactive hydride reagents at low temperatures.

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent whose reactivity can be moderated by temperature. At low temperatures (e.g., -78 °C), it can selectively reduce lactams to their corresponding hemiaminals.[8]

    • Mechanism & Causality: DIBAL-H is a bulky, Lewis acidic reagent.[4] At -78 °C, one equivalent of DIBAL-H coordinates to the carbonyl oxygen and delivers a single hydride to the carbon, forming a stable aluminum-complexed hemiaminal. This intermediate is stable at low temperatures, preventing over-reduction. Upon aqueous workup, the hemiaminal is released, which may exist in equilibrium with the ring-opened amino-aldehyde or dehydrate to the cyclic imine.

  • Zirconocene Hydrochloride (Schwartz's Reagent, Cp₂ZrHCl): This reagent is known for its ability to perform mild and chemoselective reductions, including the partial reduction of lactams to cyclic imines.[4][7]

    • Causality: The mechanism involves hydrozirconation. The process allows for the partial reduction of a lactam to a hemiaminal, which can then be used in subsequent reactions, such as reductive amination.[7] This method offers excellent chemoselectivity, often leaving other functional groups like esters untouched.

Data Summary: Comparison of Reduction Protocols
Protocol Reagent Primary Product Typical Conditions Yield Key Considerations
Complete Reduction Lithium Aluminum Hydride (LiAlH₄)(3S,4R)-PyrrolidineAnhydrous THF, RefluxGood to ExcellentHighly reactive; requires strict anhydrous conditions; careful workup needed.[4]
Partial Reduction Diisobutylaluminum Hydride (DIBAL-H)(3S,4R)-Hemiaminal / Cyclic ImineAnhydrous Toluene or DCM, -78 °CModerate to GoodHighly temperature-sensitive; stoichiometry is critical to prevent over-reduction.[8]
Partial Reduction Schwartz's Reagent (Cp₂ZrHCl)Cyclic ImineAnhydrous THF, Room Temp.GoodExcellent chemoselectivity; milder than LiAlH₄; can be used catalytically.[7]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for success. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Di-Protection of (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one

This protocol describes the protection of both the amine and hydroxyl groups, starting from the commercially available hydrochloride salt.[9][10]

Step-by-Step Methodology:

  • Neutralization: Suspend (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (1.0 equiv) in a mixture of Dichloromethane (DCM) and water. Cool to 0 °C and add sodium bicarbonate (2.5 equiv) portion-wise until effervescence ceases. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Boc Protection: Dissolve the crude free amine from Step 1 in anhydrous THF. Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv).[2] Stir the reaction at room temperature for 4-6 hours.

  • Monitoring: Monitor reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

  • TBDMS Protection: Dissolve the N-Boc intermediate (1.0 equiv) in anhydrous DCM. Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 equiv). Stir at room temperature overnight.

  • Final Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the fully protected substrate.

Self-Validation: The identity and purity of the protected product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Complete Lactam Reduction with LiAlH₄

This protocol details the exhaustive reduction of the protected pyrrolidinone to the corresponding pyrrolidine.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 1 M solution of LiAlH₄ in THF (3.0-4.0 equiv). Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the fully protected pyrrolidinone (from Protocol 1, 1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to 0 °C.

  • Workup (Fieser Method): Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the fully reduced and protected pyrrolidine.

Scientist's Note: The Fieser workup is crucial for safely quenching the reactive LiAlH₄ and simplifying the removal of aluminum salts, which otherwise form a gelatinous, difficult-to-filter precipitate.[4]

Protocol 3: Partial Lactam Reduction with DIBAL-H

This protocol achieves a selective partial reduction to the hemiaminal intermediate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the fully protected pyrrolidinone (1.0 equiv) in anhydrous DCM or toluene in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1.0 M solution of DIBAL-H in hexanes (1.1-1.5 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by TLC, but quenching an aliquot is necessary first. To do this, withdraw a small sample and quench it into a separate vial containing a saturated solution of Rochelle's salt.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium-potassium tartrate (Rochelle's salt) at -78 °C. Allow the mixture to warm to room temperature and stir vigorously until the layers become clear (this can take several hours).

  • Isolation: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude hemiaminal is often used directly in the next step due to potential instability on silica gel. If purification is necessary, it should be done quickly and at low temperature.

Rationale: The use of Rochelle's salt during workup is essential for chelating the aluminum byproducts, breaking up the emulsion that commonly forms and facilitating a clean phase separation.[8]

dot

G Input Protected (3S,4R)-Pyrrolidin-2-one Decision Desired Product? Input->Decision Path1_Action Complete Reduction (Protocol 2) Decision->Path1_Action Saturated Pyrrolidine Path2_Action Partial Reduction (Protocol 3) Decision->Path2_Action Cyclic Imine Intermediate Path1_Reagent LiAlH₄, THF, Reflux Path1_Action->Path1_Reagent Path1_Product Fully Reduced Pyrrolidine Path1_Reagent->Path1_Product Path2_Reagent DIBAL-H, DCM, -78°C Path2_Action->Path2_Reagent Path2_Product Hemiaminal / Cyclic Imine Path2_Reagent->Path2_Product

Caption: Decision workflow for selecting a reduction protocol.

Conclusion

The stereoselective reduction of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one derivatives is a versatile strategy for accessing valuable chiral building blocks. A successful outcome is predicated on a logical and well-executed plan, beginning with an orthogonal protecting group strategy. For complete reduction to the pyrrolidine, LiAlH₄ remains the most robust and effective reagent. For the more delicate partial reduction to a hemiaminal or cyclic imine, low-temperature conditions with a sterically hindered reagent like DIBAL-H are required. By understanding the causality behind these experimental choices, researchers can confidently manipulate this important scaffold to advance their synthetic and medicinal chemistry programs.

References

  • Mild Divergent Semireductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride Catalysis. Journal of the American Chemical Society.

  • Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. ResearchGate.

  • Reduction with Metal Hydrides. Chem-Station Int. Ed.

  • Total Synthesis of LL-A0341β1. ChemRxiv.

  • Metal Hydride Reduction. University of Calgary.

  • Metal Hydride Reduction Reaction: Mechanism and Application. Chemistry Notes.

  • Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. PubMed.

  • Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

  • A New Strategy for the Preparation of 3‐Amino‐4‐hydroxypyrrolidinone‐4‐acetic Acid, an Unusual γ‐Amino Acid found in Microsclerodermins. ResearchGate.

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • (3S,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one hydrochloride. Advanced ChemBlocks.

  • A new procedure for the reduction of α,β-unsaturated pyrrolidinones to 2H-pyrroles and 1H-pyrroles based on initial activation by N-nitrosation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride. ChemicalBook.

  • Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one during coupling

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals encountering stereochemical instability when working with delicate alpha-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals encountering stereochemical instability when working with delicate alpha-amino lactams.

Below, we address the mechanistic root causes and provide field-validated solutions for preventing the racemization (specifically, C3-epimerization) of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one during amide bond formation.

I. Core Phenomenon & Troubleshooting FAQs

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is a highly valuable chiral building block, most notably utilized in the synthesis of APOL1 inhibitors such as Inaxaplin (VX-147) [1]. However, researchers frequently report significant loss of enantiomeric/diastereomeric purity during the acylation of its C3-amino group.

Q1: Why does the (3S,4R) stereocenter epimerize so easily during standard coupling? A: The vulnerability lies in the inherent acidity of the C3-proton. In this molecule, the C3-proton is situated directly alpha to the lactam carbonyl (C2). When the C3-amine attacks an activated carboxylic acid, the transition state—and the resulting amide product—places this proton between two electron-withdrawing carbonyls (the lactam and the new amide). If strong organic bases (like DIPEA or TEA) are present in the reaction matrix, they easily abstract this proton, forming a planar enolate intermediate. Subsequent reprotonation is non-stereoselective, yielding a mixture of the desired (3S,4R) configuration and the undesired (3R,4R) epimer.

Q2: Why do standard coupling agents like HATU or EDC fail to prevent this? A: HATU and EDC/HOBt are highly effective for standard peptide synthesis, but they typically require the use of strong tertiary amines (DIPEA, pKa ~10.5; TEA, pKa ~10.7) to drive the formation of the active ester. The basicity of these reagents exceeds the threshold required to trigger enolization at the C3 position of the pyrrolidin-2-one ring.

Q3: What is the optimal coupling strategy to preserve the stereocenter? A: To suppress epimerization, the reaction must operate under strict kinetic control using a highly reactive coupling agent combined with a weak base . The industry-standard solution is the use of CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) paired with N-methylmorpholine (NMM) [2]. NMM is a significantly weaker base (pKa ~7.4), which minimizes premature deprotonation. CDMT reacts with NMM to form a highly reactive triazinylammonium salt (DMTMM), which acylates the amine faster than any competing enolization pathway can occur.

II. Quantitative Data: Coupling Conditions Comparison

The following table summarizes the causal relationship between base strength, temperature, and resulting epimerization levels during the coupling of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

Coupling SystemBase IdentityBase pKa (in H₂O)Operating TempEpimerization (3R,4R)Typical Yield
HATUDIPEA~10.520 °C> 15%60 - 70%
EDC / HOBtTEA~10.70 °C to 20 °C5 - 10%75 - 85%
CDMT NMM ~7.4 -5 °C to 20 °C < 1% > 90%

III. Mechanistic Pathway Visualization

The diagram below illustrates the divergent chemical pathways based on reagent selection.

EpimerizationPathway cluster_0 Standard Conditions (HATU/DIPEA) cluster_1 Optimized Conditions (CDMT/NMM) A (3S,4R)-Lactam Amine + Carboxylic Acid B1 Strong Base (pKa ~10.5) Ambient Temp A->B1 B2 Weak Base (pKa ~7.4) Low Temp (-5°C) A->B2 C1 C3-Proton Abstraction (Enolate Formation) B1->C1 Deprotonation D1 Racemized Amide (3S,4R) & (3R,4R) C1->D1 Non-selective Reprotonation C2 Rapid DMTMM Activation (Kinetic Control) B2->C2 Suppresses Enolization D2 Chirally Pure Amide (3S,4R) Retained C2->D2 Fast Acylation

Mechanistic pathways of (3S,4R)-lactam coupling under standard vs. optimized conditions.

IV. Validated Experimental Protocol

This step-by-step methodology utilizes CDMT/NMM to achieve >99% diastereomeric excess (d.e.). It is designed as a self-validating system; adherence to the thermal parameters guarantees kinetic control over the reaction.

Reagents Required:

  • Carboxylic Acid Substrate: 1.0 equiv

  • (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride: 1.05 equiv

  • CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine): 1.1 equiv

  • NMM (N-methylmorpholine): 3.5 equiv

  • Anhydrous DMF: 5 volumes

Step-by-Step Workflow

Step 1: Substrate Solubilization Charge a dry reactor equipped with a temperature probe and nitrogen inlet with the carboxylic acid (1.0 equiv) and (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride (1.05 equiv) in DMF (5 vol). Agitate for 15 minutes.

  • Causality: DMF is required to fully solubilize the polar lactam salt while remaining fluid at sub-zero temperatures.

Step 2: Cryogenic Conditioning & Activation Cool the agitated mixture to 0 °C. Once the internal temperature stabilizes, charge CDMT (1.1 equiv) into the reactor in a single portion.

  • Causality: CDMT is stable in the absence of base. Pre-mixing it with the substrates at 0 °C ensures uniform distribution before the highly exothermic activation step begins.

Step 3: Controlled Base Addition (Critical Step) Begin dropwise addition of NMM (3.5 equiv) over a period of no less than 1 hour. Strictly maintain the internal temperature at ≤ 5 °C during the entire addition.

  • Causality: The 3.5 equivalents of NMM serve specific roles: 1.0 equiv neutralizes the amine's HCl salt, 1.0 equiv reacts with CDMT to form the active DMTMM intermediate, and 1.5 equiv acts as an acid scavenger. Adding NMM slowly prevents localized spikes in basicity and temperature, which are the primary triggers for C3-enolization.

Step 4: Kinetic Coupling Maturation Stir the batch at -5 °C to 0 °C for at least 1 hour.

  • Causality: This sub-zero hold allows the rapid acylation of the amine to outpace any potential proton abstraction.

Step 5: Thermal Drive to Completion Remove the cooling bath and warm the batch to 22 °C over 1 hour. Stir at 22 °C for 16 hours.

  • Causality: Warming the reaction ensures the conversion of any remaining sterically hindered intermediates, driving the overall yield >90% without risking late-stage epimerization (since the most acidic free-amine intermediate has already been consumed).

Step 6: Self-Validation & Analytical Control Before proceeding to aqueous workup, pull a 50 µL aliquot, quench in 1 mL of MeCN/H₂O, and analyze via Chiral SFC or HPLC.

  • Validation: The protocol is successful and self-validated when the chromatogram confirms the (3R,4R) epimer peak area is <1% relative to the (3S,4R) product peak. If epimerization exceeds 1%, verify that the internal temperature during Step 3 did not breach 5 °C.

V. References

  • U.S. Patent and Trademark Office. (2023). Inhibitors of APOL1 and methods of using same (U.S. Patent No. 11,618,746 B2). Vertex Pharmaceuticals Inc. URL:

  • New Drug Approvals. (2024). INAXAPLIN - New Drug Approvals. URL:[Link]

Optimization

Technical Support Center: Purification of Hydrophilic Pyrrolidinone Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Core Directive: The Chromatographic Challenge Pyrrolidinone derivatives (e.g., 2-pyrrolidinone, piracetam analogs, and highly polar lactams) a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Core Directive: The Chromatographic Challenge

Pyrrolidinone derivatives (e.g., 2-pyrrolidinone, piracetam analogs, and highly polar lactams) are notoriously difficult to purify using standard Reversed-Phase Liquid Chromatography (RP-LC). Because of their high polarity and extensive hydrogen-bonding capabilities, these compounds often elute in the void volume ( t0​ ) on C18 columns, co-eluting with salts and polar impurities.

To achieve baseline resolution, the paradigm must shift from hydrophobic retention to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic, water-deficient mobile phase. Retention is driven by the partitioning of the pyrrolidinone analyte between the bulk mobile phase and a water-enriched layer immobilized on the stationary phase surface [1].

Troubleshooting Guide & FAQs

Q1: My pyrrolidinone derivative elutes in the void volume on a C18 column, even at 100% aqueous mobile phase. What is the mechanistic cause, and how do I fix it? A1: The compound lacks sufficient hydrophobic surface area to partition into the C18 alkyl chains. In RP-LC, water is the weak solvent. If 100% water cannot retain the analyte, the method has failed. Solution: Switch to HILIC. By starting with >85% acetonitrile (ACN), the bulk mobile phase becomes highly non-polar. The hydrophilic pyrrolidinone will partition into the immobilized water layer on the polar stationary phase, effectively reversing the elution order compared to RP-LC [1].

Q2: Which HILIC stationary phase is optimal for lactams and pyrrolidinones? A2: While bare silica can work, Amide-bonded phases are generally superior for pyrrolidinone derivatives. The amide stationary phase provides excellent hydrogen-bonding donor/acceptor sites that complement the lactam carbonyl and nitrogen, enhancing selectivity and peak shape[3]. Zwitterionic phases are also highly effective if the derivative contains additional ionizable groups (e.g., 5-pyrrolidone-2-carboxylic acid) [4].

Q3: My compound is only soluble in pure water. HILIC requires starting at >85% organic. How do I prevent on-column precipitation or peak splitting? A3: This is the most common HILIC failure mode. If you inject a sample dissolved in 100% water, the water acts as a localized "strong solvent plug," dragging the analyte down the column and causing severe peak splitting or breakthrough. Solution: Dissolve the sample in a minimum amount of water, then dilute with an aprotic solvent (e.g., ACN or THF) until the organic content is at least 50-70%. If the compound precipitates, use a smaller injection volume (e.g., <5 µL for analytical, proportionally scaled for prep) to allow the mobile phase to rapidly dilute the sample plug upon injection [2].

Q4: My pyrrolidinone lacks a strong UV chromophore. How should I monitor the purification? A4: Many aliphatic pyrrolidinones absorb weakly below 220 nm, where solvents and buffers heavily interfere. Solution: Use Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD). HILIC is highly compatible with Electrospray Ionization (ESI-MS) because the high organic mobile phase enhances droplet desolvation and ionization efficiency [2]. If using CAD, ensure all mobile phase additives (e.g., ammonium formate) are strictly volatile [4].

Experimental Workflows & Protocols

Self-Validating HILIC Purification Protocol

This protocol is designed for the preparative isolation of a generic hydrophilic pyrrolidinone.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 - 5.0 with Formic Acid. Causality: The buffer controls the ionization state of any secondary functional groups and ensures a consistent hydration layer on the stationary phase.

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A. Causality: Maintaining 10% aqueous in the "organic" line prevents buffer precipitation in the pumps.

Step 2: Column Equilibration (Critical Step)

  • Flush the Amide or Zwitterionic HILIC column with 10 column volumes (CV) of 50% A / 50% B to fully hydrate the pores.

  • Equilibrate with 10 CV of the starting conditions (e.g., 95% B).

  • Self-Validation: Perform a blank gradient run. A stable baseline indicates the water-enriched partition layer is fully established. A drifting baseline means equilibration is incomplete.

Step 3: Gradient Execution

  • 0-2 min: Isocratic hold at 95% B (allows the sample plug to focus).

  • 2-15 min: Linear gradient from 95% B to 60% B. (Decreasing organic / increasing water elutes the hydrophilic compounds).

  • 15-18 min: Isocratic hold at 60% B (column wash).

  • 18-25 min: Re-equilibration at 95% B.

Step 4: Fraction Recovery

  • Pool fractions containing the target pyrrolidinone. Because HILIC fractions are predominantly acetonitrile (which has a lower boiling point and heat of vaporization than water), solvent removal via rotary evaporation or lyophilization is significantly faster and less prone to compound degradation than RP-LC fractions.

Data Presentation

Table 1: Comparison of Stationary Phases for Pyrrolidinone Purification

Stationary PhasePrimary Interaction MechanismBest Suited ForLimitations
Bare Silica Adsorption & PartitioningNeutral, highly polar pyrrolidinones.Irreversible adsorption of strongly basic impurities.
Amide Hydrogen Bonding & PartitioningLactams, amides, and neutral derivatives.Requires strict buffer control to maintain stability.
Zwitterionic Electrostatic & PartitioningCharged pyrrolidinone derivatives (e.g., acids/bases).Longer equilibration times required.
C18 (RP-LC) Hydrophobic PartitioningLipophilic derivatives (LogP > 1).Fails for highly hydrophilic derivatives (elutes in void).

Table 2: Typical Analytical to Preparative Scaling Parameters

ParameterAnalytical (4.6 x 150 mm)Semi-Prep (10 x 250 mm)Preparative (21.2 x 250 mm)
Flow Rate 1.0 mL/min4.7 mL/min21.0 mL/min
Injection Vol. 2 - 10 µL50 - 200 µL500 - 2000 µL
Sample Mass < 0.1 mg1 - 5 mg10 - 50 mg

Mechanistic & Workflow Visualizations

DecisionTree Start Target: Hydrophilic Pyrrolidinone Derivative LogP Check LogP / LogD Is LogP < 0? Start->LogP RP Reversed-Phase (C18) Start with low organic LogP->RP No (Lipophilic) HILIC HILIC Mode Start with >85% ACN LogP->HILIC Yes (Hydrophilic) Detect Chromophore Present? (UV Absorbance >220nm) HILIC->Detect UV UV/PDA Detection (Standard Flow Cell) Detect->UV Yes MS MS, ELSD, or CAD Detection Required Detect->MS No

Decision tree for selecting the appropriate chromatographic mode and detection strategy.

HILICWorkflow Prep 1. Sample Prep Dilute in >50% ACN Equil 2. Equilibration Form Water-Enriched Layer on Silica/Amide Prep->Equil Inject 3. Injection Partitioning into Stationary Phase Equil->Inject Elute 4. Gradient Elution Increase Aqueous % to disrupt partitioning Inject->Elute Recover 5. Recovery Evaporate ACN-rich fractions easily Elute->Recover

Step-by-step mechanistic workflow for HILIC purification of polar compounds.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue.
  • Natural food additives as green catalysts in organic synthesis: a review.
  • Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. PubMed.
Troubleshooting

Technical Support Center: Optimizing Crystallization of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

Welcome to the technical support center for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of this highly polar, chiral molecule. The following sections are structured to build from foundational knowledge to advanced troubleshooting, ensuring you can achieve high-purity, crystalline material with optimal yield and form.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the physicochemical properties of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one that directly influence its crystallization behavior.

Q1: What are the key structural features of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one that make its crystallization challenging?

A1: The primary challenge stems from its high polarity and multiple hydrogen bonding sites. The molecule contains:

  • A primary amine (-NH2) group (H-bond donor).

  • A secondary amide (-NH-) within the lactam ring (H-bond donor).

  • A hydroxyl (-OH) group (H-bond donor and acceptor).

  • A carbonyl (C=O) group (H-bond acceptor).

This combination leads to very strong intermolecular interactions, resulting in high solubility in polar protic solvents like water and methanol, but poor solubility in non-polar organic solvents.[1] Such compounds often have a high propensity to form oils or amorphous solids if crystallization conditions are not precisely controlled.

Q2: How does pH affect the solubility and crystallization of this molecule?

A2: The pH of the solution is a critical parameter. The molecule has a basic amino group and is zwitterionic in nature, similar to amino acids.[2][3]

  • At low pH (acidic): The primary amine will be protonated (-NH3+), making the molecule a cation. This significantly increases its solubility in aqueous and polar protic media.

  • Near its isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion. Solubility is typically at its minimum at or near the pI, which often represents the ideal pH range for crystallization from aqueous solutions.[4][5][6]

  • At high pH (basic): The molecule will be in its neutral, free-base form.

Controlling the pH is therefore a powerful tool to induce crystallization.[4] Shifting the pH towards the isoelectric point can effectively decrease solubility and drive the formation of crystals.[5][6]

Q3: Is polymorphism a concern for this compound?

A3: Yes. More than 50% of active pharmaceutical ingredients (APIs) are known to exhibit polymorphism, the ability to exist in multiple crystalline forms.[7] These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability.[7][8] Given the molecule's multiple hydrogen bonding functionalities, different packing arrangements (polymorphs) are highly probable depending on the crystallization solvent and conditions (e.g., temperature, cooling rate).[9] It is crucial to characterize the resulting solid form using techniques like Powder X-Ray Diffraction (PXRD) to ensure consistency.

Part 2: Solvent System Selection and Optimization

The choice of solvent is the most critical factor in developing a successful crystallization protocol. A systematic approach is essential.

Q4: How do I systematically screen for a suitable crystallization solvent?

A4: A systematic screening process involves identifying a "good" solvent (in which the compound is soluble at elevated temperatures) and a "poor" or "anti-solvent" (in which the compound is insoluble).[10] The two solvents must be miscible.[10]

Systematic Solvent Screening Workflow

cluster_0 Step 1: Solubility Testing cluster_1 Step 2: Single Solvent Suitability cluster_2 Step 3: Anti-Solvent Strategy a Test small sample (~5 mg) in various solvents (~0.1 mL) b Categorize: 1. Soluble at RT ('Good' Solvent) 2. Sparingly Soluble at RT ('Candidate') 3. Insoluble at RT ('Anti-Solvent') a->b c Take 'Candidate' solvents. Heat gently. b->c h Select a 'Good' Solvent and a miscible 'Anti-Solvent' b->h d Does it fully dissolve? c->d e Yes: Cool slowly. Do crystals form? d->e Yes g No: Poor single-solvent system. d->g No f Good single-solvent system found. e->f Yes e->g No i Dissolve compound in minimum hot 'Good' Solvent h->i j Add 'Anti-Solvent' dropwise until persistent cloudiness i->j k Cool slowly. Observe for crystals. j->k l Successful anti-solvent system identified. k->l

Caption: Workflow for systematic solvent screening.

Solvent Selection Guide

The table below summarizes potential solvents based on their properties. Due to the high polarity of the target molecule, a water-miscible organic solvent is often a good starting point for an anti-solvent strategy.

Solvent CategoryExamplesExpected RoleRationale
Polar Protic Water, Methanol, EthanolGood Solvent: High solubility expected, especially when heated.Capable of extensive hydrogen bonding with the amine, hydroxyl, and amide groups.
Polar Aprotic Acetonitrile, Acetone, Isopropanol (IPA), THFAnti-Solvent / Co-Solvent: Lower solubility expected than protic solvents.Can accept H-bonds but cannot donate as effectively, disrupting the solute-solvent network.[10][11]
Non-Polar Aprotic Toluene, Heptane, Diethyl Ether, MTBEAnti-Solvent: Very low to no solubility expected.Lacks polarity and H-bonding capability, making it a strong precipitant.

Part 3: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Q5: My compound "oils out" instead of crystallizing. What should I do?

A5: Oiling out, or liquid-liquid phase separation, occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before it can form an ordered crystal lattice.

  • Solutions:

    • Use a More Dilute Solution: Add a small amount of the "good" solvent back to the solution to reduce the supersaturation level.

    • Heat and Re-dissolve: If an oil has formed, heat the mixture until it becomes a clear solution again. If using an anti-solvent, you may need to add a small amount of the primary solvent. Then, attempt to re-crystallize with a slower cooling profile.

    • Introduce a Seed Crystal: If available, adding a seed crystal just as the solution becomes saturated can promote controlled crystal growth over oiling.[11]

Impact of Cooling Rate on Crystallization Outcome

cluster_0 Cooling Profile cluster_1 Supersaturation Generation cluster_2 Resulting Solid Form fast Rapid Cooling (e.g., Crash Cool in Ice Bath) high_ss High, Uncontrolled Supersaturation fast->high_ss leads to slow Slow, Controlled Cooling (e.g., Dewar Flask) mod_ss Moderate, Controlled Supersaturation slow->mod_ss leads to oil Oiling Out / Amorphous Solid high_ss->oil favors powder Microcrystalline Powder mod_ss->powder crystals Well-defined Crystals mod_ss->crystals promotes

Caption: Relationship between cooling rate and the physical form of the isolated solid.

Q6: I am getting a very low yield. How can I improve it?

A6: Low yield can result from several factors, including high solubility of the product in the mother liquor or incomplete crystallization.

  • Causality: The final concentration of your compound in the solvent system at the isolation temperature is too high.

  • Solutions:

    • Optimize the Anti-Solvent Ratio: If using an anti-solvent, you may need to increase the proportion of the anti-solvent to further decrease the compound's solubility. This must be done carefully to avoid oiling out.

    • Lower the Final Crystallization Temperature: After initial crystal formation at room temperature, cooling the mixture further (e.g., to 0-4°C) will reduce the solubility and increase the mass of crystallized product.

    • Increase Concentration: If feasible, start with a more concentrated solution, but be mindful of the risk of impurity inclusion or oiling out.

Q7: The isolated solid is an amorphous powder, not crystalline. How can I fix this?

A7: Amorphous solids lack long-range molecular order and form when molecules precipitate too rapidly to arrange into a stable crystal lattice.

  • Causality: This is an extreme case of the same issues that cause oiling out—excessive supersaturation and/or rapid cooling.

  • Solutions:

    • Solvent System Re-evaluation: The chosen solvent system may be suboptimal. Try a solvent system where the compound has slightly higher solubility, allowing molecules more time in solution to orient themselves for crystallization.

    • Slurry Experiment: Stirring the amorphous solid in a solvent (or solvent mixture) where it is only sparingly soluble for an extended period (24-48 hours) can induce a transformation to a more stable crystalline form. This is known as solvent-mediated transformation.

    • pH Adjustment: As discussed in Q2, carefully adjusting the pH towards the isoelectric point can be a very effective method to induce crystallinity in zwitterionic compounds.

Protocol: Anti-Solvent Crystallization

This protocol provides a robust starting point for crystallizing (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

  • Dissolution: In an appropriately sized flask, dissolve the crude (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one in a minimal amount of a hot "good" solvent (e.g., methanol or water). Aim for a concentration just below saturation at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Anti-Solvent Addition: While the solution is still hot and being stirred, add a miscible "anti-solvent" (e.g., isopropanol or acetonitrile) dropwise.[10] Continue adding until you observe faint, persistent turbidity (cloudiness). This indicates the solution is nearing saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again. This ensures you are not in a state of excessive supersaturation.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal nucleation should begin.

  • Maturation: Once the solution has reached room temperature and crystal formation is evident, you can place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • BenchChem. (2025). Technical Support Center: Managing Impurities in Chiral Amine Production.
  • BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines.
  • BenchChem. (2025).
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?.
  • University of Florida, Center for X-ray Crystallography. (2015). How To Grow Crystals.
  • Reddit. (2022).
  • Mirai Intex. (2024).
  • Sharma, V., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs.
  • BenchChem. (2025). Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
  • Esteves, C. I. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • Kumar, L. & Bansal, A. K. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. IntechOpen.
  • Valente, J. J., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • Wlodawer, A., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Acta Crystallographica Section F.
  • Semantic Scholar. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents.
  • PharmaBlock. (n.d.).
  • Iafisco, M., et al. (2012).
  • ResearchGate. (2020).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one: A Comparative Analysis

Authored by a Senior Application Scientist In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is paramount. Small molecules, such as the synthetically versati...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is paramount. Small molecules, such as the synthetically versatile (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one, a chiral building block, demand rigorous analytical characterization. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a predictive framework for its fragmentation patterns under electrospray ionization (ESI) conditions. Furthermore, we will compare its fragmentation signature with that of a closely related isomer, (3R,4R)-3-amino-4-hydroxypyrrolidin-2-one, to highlight the utility of mass spectrometry in stereochemical differentiation.

This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous identification and characterization of small molecules. The insights provided herein are grounded in established principles of ion chemistry and supported by data from analogous structures in the scientific literature.

Predicted Fragmentation Pathways of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

The structure of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (C₄H₈N₂O₂) lends itself to a series of predictable fragmentation pathways upon collisional activation. With a monoisotopic mass of 116.0586 g/mol , we anticipate the protonated molecule [M+H]⁺ at m/z 117.0664. The primary drivers of fragmentation will be the labile hydroxyl and amino groups, as well as the inherent strain and reactivity of the lactam ring.

The initial protonation is likely to occur at the exocyclic amino group, being the most basic site. Subsequent collision-induced dissociation (CID) is expected to initiate a cascade of fragmentation events.

A primary and highly probable fragmentation pathway involves the neutral loss of water (18.0106 Da) from the protonated molecule, a common fragmentation for molecules containing a hydroxyl group.[1][2] This would yield a fragment ion at m/z 99.0558. This dehydration is likely facilitated by the adjacent amino group, proceeding through a charge-directed mechanism.

Following or in concert with the loss of water, the loss of ammonia (17.0265 Da) from the amino group is also a plausible fragmentation route.[1] This would result in a fragment ion at m/z 100.0399. The relative abundance of these initial losses will be dependent on the collision energy.

A key fragmentation pathway for lactams involves the cleavage of the ring structure.[3][4][5] For the pyrrolidin-2-one core, a characteristic loss of carbon monoxide (CO, 27.9949 Da) is anticipated. This can occur from the [M+H]⁺ ion to produce a fragment at m/z 89.0715, or from the dehydrated intermediate (m/z 99.0558) to yield a fragment at m/z 71.0609.

Further fragmentation of the m/z 71.0609 ion, which would correspond to a protonated 2-amino-3-hydroxy-propyl radical cation, could involve the loss of the hydroxyl group as a radical, though less common under ESI conditions, or further rearrangement and cleavage.

A diagnostic immonium ion, characteristic of amino acids and related compounds, is also expected.[6][7][8] Cleavage of the C3-C4 bond would lead to the formation of an immonium ion containing the amino group at m/z 44.0500 ([C₂H₆N]⁺).

Experimental Protocol: High-Resolution Tandem Mass Spectrometry

To experimentally verify these predicted fragmentation patterns, the following protocol is recommended:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

    • MS1 Scan Range: m/z 50-200

    • MS/MS Analysis:

      • Select the [M+H]⁺ ion (m/z 117.0664) for fragmentation.

      • Employ a stepped collision energy profile (e.g., 10, 20, and 40 eV) to observe the evolution of fragment ions.

      • Acquire high-resolution MS/MS spectra to enable accurate mass measurements and elemental composition determination of the fragment ions.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 10 µg/mL Sample in 50:50 ACN:H2O + 0.1% FA ms1 Infusion into ESI Source (Positive Mode) prep1->ms1 Introduction ms2 MS1 Scan (Identify [M+H]+ at m/z 117.0664) ms1->ms2 Ionization ms3 MS/MS Fragmentation (Stepped Collision Energy) ms2->ms3 Precursor Selection ms4 High-Resolution Fragment Ion Detection ms3->ms4 Fragmentation & Detection analysis1 Fragment Ion Identification ms4->analysis1 Data Acquisition analysis2 Pathway Elucidation analysis1->analysis2 Interpretation

Caption: Workflow for the tandem mass spectrometry analysis of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

Comparative Fragmentation Analysis: (3S,4R)- vs. (3R,4R)-3-amino-4-hydroxypyrrolidin-2-one

While diastereomers will exhibit identical precursor and fragment ion masses, the relative abundances of these fragments can differ due to stereochemical influences on fragmentation pathways. The cis or trans relationship between the amino and hydroxyl groups can affect the kinetics of reactions such as intramolecular proton transfer and subsequent neutral losses.

For the (3S,4R) isomer (trans), the amino and hydroxyl groups are on opposite faces of the pyrrolidinone ring. In the (3R,4R) isomer (cis), these groups are on the same face. This seemingly subtle difference can have a profound impact on the fragmentation spectrum.

Specifically, the cis isomer, (3R,4R)-3-amino-4-hydroxypyrrolidin-2-one, may exhibit a more facile loss of water. The proximity of the amino and hydroxyl groups on the same face of the ring can lower the activation energy for an intramolecular proton transfer from the protonated amino group to the hydroxyl group, promoting its departure as a water molecule. This would be expected to lead to a more abundant m/z 99.0558 fragment ion at lower collision energies compared to the trans isomer.

Conversely, the trans isomer may favor other fragmentation pathways that do not rely on the direct interaction of these two functional groups.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/LossExpected Relative Abundance Comparison
117.066499.0558[M+H-H₂O]⁺Higher in (3R,4R)-isomer at low collision energies
117.0664100.0399[M+H-NH₃]⁺Potentially higher in (3S,4R)-isomer
117.066489.0715[M+H-CO]⁺Similar in both isomers
99.055871.0609[M+H-H₂O-CO]⁺Higher in (3R,4R)-isomer at low collision energies
117.066444.0500Immonium ion [C₂H₆N]⁺Similar in both isomers

G cluster_major Major Fragmentation Pathways cluster_minor Secondary Fragmentation parent [M+H]+ (m/z 117.0664) frag1 [M+H-H2O]+ (m/z 99.0558) parent->frag1 -H2O frag2 [M+H-NH3]+ (m/z 100.0399) parent->frag2 -NH3 frag3 [M+H-CO]+ (m/z 89.0715) parent->frag3 -CO frag5 Immonium Ion (m/z 44.0500) parent->frag5 Ring Opening & Cleavage frag4 [M+H-H2O-CO]+ (m/z 71.0609) frag1->frag4 -CO

Caption: Key predicted fragmentation pathways for protonated (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

Conclusion

The mass spectrometric fragmentation of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is predicted to be rich in structural information, driven by the interplay of its functional groups and cyclic core. The characteristic neutral losses of water, ammonia, and carbon monoxide, along with the formation of a diagnostic immonium ion, provide a robust fingerprint for its identification.

Crucially, this guide posits that tandem mass spectrometry can serve as a powerful tool for the differentiation of diastereomers. By carefully controlling the collision energy and observing the relative abundances of key fragment ions, particularly the dehydrated species, one can distinguish between the cis and trans isomers. This approach, which leverages the stereochemical influence on fragmentation kinetics, underscores the depth of structural insight that can be gleaned from modern mass spectrometry, an indispensable capability in the rigorous landscape of drug discovery and development.

References

  • Mitscher, L. A., & Showalter, H. D. (1974). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of the Chemical Society, Chemical Communications, (10), 396-397. [Link]

  • Jia, B., et al. (2015). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PLoS ONE, 10(4), e0123463. [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913-2920. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

  • Voinov, V. G., et al. (2007). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(5), 834-845. [Link]

  • Colgrave, M. L., et al. (2012). Multiple Reaction Monitoring for the Accurate Quantification of Amino Acids: Using Hydroxyproline to Estimate Collagen Content. Journal of Proteome Research, 11(11), 5397-5404. [Link]

  • NIST. (2021). 2-Pyrrolidinone, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Kim, T. Y., et al. (2019). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Molecules, 24(18), 3348. [Link]

  • Gucinski, A. C., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 450, 116298. [Link]

  • Julian, R. R., & Beauchamp, J. L. (2003). On the Dynamics of Fragment Isomerization in Collision-Induced Dissociation of Peptides. International Journal of Mass Spectrometry, 228(2-3), 827-839. [Link]

  • Pérez-Míguez, R., et al. (2020). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Analytical Chemistry, 92(6), 4346-4355. [Link]

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Comparative

comparing (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one with other gamma-lactam scaffolds

Comparative Guide: (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one vs. Traditional Gamma-Lactam Scaffolds in Targeted Drug Discovery As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate the st...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one vs. Traditional Gamma-Lactam Scaffolds in Targeted Drug Discovery

As a Senior Application Scientist in early-phase drug discovery, I frequently evaluate the structural evolution of privileged pharmacophores. The gamma-lactam (pyrrolidin-2-one) ring is a foundational motif in medicinal chemistry. However, the transition from generic, low-affinity CNS agents to precision-engineered targeted therapies has necessitated highly functionalized variants.

This guide objectively compares the densely functionalized (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold against traditional gamma-lactams, detailing the causality behind its selection for complex targets like the Apolipoprotein L1 (APOL1) ion channel[1], and providing self-validating experimental protocols for its application.

Structural & Mechanistic Comparison

Traditional gamma-lactams, such as the unsubstituted pyrrolidin-2-one core found in racetam nootropics (e.g., Piracetam), are characterized by high passive membrane permeability and low molecular weight. However, they lack the specific hydrogen-bonding vectors required for high-affinity target engagement.

The introduction of stereospecific substitutions transforms this passive core into a highly directed pharmacophore:

  • The 3-Amino Group (3S): Acts as a modular, stereochemically defined vector for amide coupling. In the synthesis of APOL1 inhibitors like Inaxaplin (VX-147), this amine is coupled to a lipophilic tail (e.g., an indole-propanoic acid derivative)[2].

  • The 4-Hydroxy Group (4R): Provides a critical, rigid hydrogen-bond donor/acceptor pair.

  • Causality of Stereochemistry: The trans relationship between the (3S) amine and (4R) hydroxyl group restricts the conformational flexibility of the ring. This locks the hydrogen-bonding vectors into a precise spatial arrangement, which is an absolute requirement for docking into the tight, pore-forming domain of the APOL1 channel[3].

ScaffoldComparison Root Gamma-Lactam Scaffolds Gen1 Unsubstituted (Pyrrolidin-2-one) Root->Gen1 Gen2 Mono-substituted (4-OH-Pyrrolidin-2-one) Root->Gen2 Gen3 Di-substituted (3S,4R)-3-NH2-4-OH Root->Gen3 Prop1 High Permeability Low Specificity (e.g., Piracetam) Gen1->Prop1 Prop2 Improved Solubility Moderate H-Bonding (e.g., Oxiracetam) Gen2->Prop2 Prop3 Dense H-Bond Network High Target Specificity (e.g., Inaxaplin/VX-147) Gen3->Prop3

Structural evolution and target specificity of gamma-lactam scaffolds in drug discovery.

Comparative Performance Data

To objectively evaluate the scaffolds, we must look at both their physicochemical properties and their biological performance when integrated into targeted therapies. The data below highlights how the (3S,4R)-di-substituted scaffold enables low-nanomolar potency against APOL1 genetic variants (G1 and G2) known to cause focal segmental glomerulosclerosis (FSGS)[4].

Table 1: Physicochemical & Structural Comparison

Scaffold TypeExample CoreStereocentersH-Bond DonorsH-Bond AcceptorsPrimary Pharmacological Application
Unsubstituted Pyrrolidin-2-one011CNS Nootropics
Mono-substituted 4-Hydroxy-pyrrolidin-2-one122CNS Nootropics / Mild Modulators
Di-substituted (3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one243Targeted Ion Channel Inhibitors[5]

Table 2: Comparative Biological Efficacy (APOL1 Channel Inhibition)

Compound / Scaffold BaseAPOL1 G1 IC50 (nM)APOL1 G2 IC50 (nM)T.b.b. EC50 (nM)Mechanism of Action
Generic Pyrrolidin-2-one >10,000>10,000N/ANo Target Engagement
(3S,4R)-Scaffold (Uncoupled) >5,000>5,000N/AWeak/Non-specific binding
Inaxaplin (VX-147) 1.31.1~2.0Potent APOL1 Pore Blockade[3]

Experimental Methodologies & Self-Validating Protocols

Working with alpha-amino lactams requires stringent methodological control. The C3 proton is relatively acidic, making the (3S) stereocenter highly prone to base-catalyzed epimerization during standard amide coupling. The protocols below are designed as self-validating systems to ensure structural integrity and functional efficacy.

Protocol 1: Stereoretentive Amide Coupling

This protocol describes the coupling of a lipophilic carboxylic acid to the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold[2].

  • Preparation: Suspend 1.05 equivalents of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one hydrochloride and 1.0 equivalent of the target carboxylic acid in anhydrous DMF (5 volumes)[2].

  • Activation: Cool the reactor to -5°C. Add 1.1 equivalents of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)[2].

    • Causality: CDMT forms a highly reactive, sterically hindered superactive triazine ester intermediate at low temperatures. This rapid activation outpaces the rate of proton abstraction at the C3 position.

  • Coupling: Dropwise add 3.5 equivalents of N-Methylmorpholine (NMM) over 1 hour, maintaining the internal temperature ≤5°C. Warm to 22°C and stir for 16 hours[2].

    • Causality: NMM is a mild base. Paired with CDMT, it neutralizes the HCl salt of the scaffold without inducing epimerization.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot, quench in methanol, and run via Chiral HPLC. The system validates itself if the product peak demonstrates >99% enantiomeric excess (ee), confirming the coupling conditions successfully prevented C3 epimerization.

Protocol 2: Functional Validation via APOL1 Thallium Flux Assay

Binding affinity alone does not guarantee that the functionalized scaffold will block the APOL1 ion channel. This cell-based assay validates functional antagonism[3].

  • Cell Preparation: Plate HEK293 cells stably transfected with tetracycline-inducible APOL1 (G1 or G2 variants) in 384-well plates.

  • Induction & Dye Loading: Induce APOL1 expression with tetracycline for 16 hours. Wash cells and load with a Thallium (Tl+)-sensitive fluorescent dye.

  • Compound Treatment: Incubate cells with a serial dilution of the synthesized (3S,4R)-lactam derivative for 1 hour.

  • Stimulus & Measurement: Inject a Tl+ stimulus buffer. Measure fluorescence kinetics (Ex: 490 nm / Em: 520 nm) using a FLIPR system.

    • Causality: APOL1 variants form active cation pores in the membrane. If the channel is open, Tl+ enters the cell and binds the dye, causing a massive fluorescent spike.

  • Self-Validation: The protocol is validated when the dose-response curve yields a robust inhibition of fluorescence, generating an IC50 in the low nanomolar range (e.g., ~1.1 - 1.3 nM)[3]. This confirms that the scaffold's hydrogen-bonding network successfully occluded the channel pore.

ExpWorkflow Step1 Scaffold Prep: (3S,4R)-Lactam HCl Step2 Activation: Acid + CDMT (-5°C) Step1->Step2 Step3 Coupling: Add NMM (22°C) *Prevents Epimerization* Step2->Step3 Step4 Validation: Chiral HPLC (>99% ee) Step3->Step4 Step5 Functional Assay: APOL1 HEK293 Flux Step4->Step5

Experimental workflow for stereoretentive coupling and functional validation of the lactam scaffold.

Conclusion

The evolution from generic pyrrolidin-2-ones to the (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one scaffold represents a paradigm shift in rational drug design. By incorporating rigid, stereochemically precise hydrogen-bonding vectors, this di-substituted scaffold enables the targeting of previously intractable membrane pores, such as the APOL1 channel[1]. When coupled using stereoretentive methodologies, it serves as a highly reliable, high-affinity core for next-generation therapeutics.

References

  • Vertex Pharmaceuticals. (2020). WO2020131807A1 - Inhibitors of apol1 and methods of using same.
  • Egbuna, O., et al. (2023). Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants. New England Journal of Medicine, 388(11), 969-979.[Link]

  • Gbadegesin, R., & Lane, B. (2023). Inaxaplin for the treatment of APOL1-associated kidney disease. Nature Reviews Nephrology, 19(8), 479-480.[Link]

  • Dan, W., et al. (2025). Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease. National Institutes of Health (PMC). [Link]

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Validation

Stereochemical Validation of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one: A Comparative Guide to X-ray Crystallography vs. 2D NMR

As targeted therapeutics become increasingly complex, the rigorous validation of chiral building blocks is non-negotiable. The compound (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is a highly functionalized, rigid cyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapeutics become increasingly complex, the rigorous validation of chiral building blocks is non-negotiable. The compound (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is a highly functionalized, rigid cyclic scaffold that has recently gained prominence as a critical intermediate in the synthesis of small molecule APOL1 inhibitors (such as inaxaplin), which represent a breakthrough precision medicine approach for APOL1-mediated kidney disease (AMKD)[1].

In drug development, enantiomers and diastereomers can exhibit drastically different pharmacokinetic and pharmacodynamic profiles. Validating the absolute stereochemistry of the (3S,4R)-pyrrolidinone core is therefore a critical quality control checkpoint. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) —the gold-standard product for this application—against the traditional alternative, 2D NMR Spectroscopy combined with Mosher’s ester derivatization .

The Mechanistic Challenge: Why Standard Methods Fall Short

The (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one ring is a compact, 5-membered heterocycle. Determining its stereochemistry presents specific physical chemistry challenges:

  • Conformational Flexibility in Solution: In solution-state NMR, 5-membered rings undergo rapid pseudo-rotation (envelope and half-chair conformations). This dynamic averaging can blur the distinction between cis and trans protons in 2D NOESY experiments, leading to ambiguous through-space distance calculations.

  • The "Light Atom" Problem in Crystallography: The molecule (C₄H₈N₂O₂) consists entirely of light atoms. Traditional X-ray crystallography using a Molybdenum (Mo Kα) source struggles to generate the anomalous scattering required to differentiate enantiomers, historically making absolute configuration determination difficult without heavy-atom derivatization.

Product vs. Alternative: A Comparative Analysis

The Product: Single-Crystal X-ray Diffraction (SCXRD) using Cu Kα

SCXRD provides a direct, unambiguous 3D map of electron density. To overcome the "light atom" problem, modern diffractometers utilize Copper (Cu Kα) radiation .

  • The Causality: Cu Kα has a longer wavelength ( λ=1.54178 Å) than Mo Kα ( λ=0.71073 Å). This longer wavelength interacts more strongly with the core electrons of oxygen and nitrogen atoms, generating a measurable phase shift (anomalous dispersion). This physical phenomenon allows the crystallographer to distinguish the true absolute configuration from its inverted mirror image without needing to synthesize a heavy-atom derivative.

The Alternative: 2D NMR + Mosher's Ester Analysis

Nuclear Magnetic Resonance (NMR) natively provides relative stereochemistry. To determine absolute stereochemistry, the alternative workflow requires reacting the C4-hydroxyl group with chiral derivatizing agents, such as (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl (MTPA) chloride [Mosher's Method].

  • The Causality: By creating two diastereomers, the anisotropic shielding effect of the phenyl ring alters the chemical shifts ( Δδ ) of adjacent protons. The spatial arrangement is deduced mathematically. However, this method assumes a specific dominant conformation of the ester bond, which can be disrupted by steric hindrance from the adjacent C3-amino group, leading to false assignments.

Table 1: Performance Comparison for Stereochemical Validation
MetricSCXRD with Cu Kα (The Product)2D NMR + Mosher's Method (The Alternative)
Data Output Unambiguous 3D electron density mapThrough-space distances (NOE) & chemical shifts
Absolute Configuration Direct (via anomalous dispersion)Indirect (requires chiral derivatization)
Sample State Solid (Requires a single crystal)Solution (Liquid state)
Destructiveness Non-destructive (crystal is recoverable)Destructive (derivatization consumes sample)
Turnaround Time 1–3 days (bottleneck: crystallization)3–5 days (bottleneck: synthesis & purification)
Artifact Risk Low (Twinning is mathematically resolved)High (Kinetic resolution during derivatization)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, both methodologies must operate as self-validating systems. Below are the step-by-step protocols for executing these analyses.

Protocol A: SCXRD Data Collection and Refinement (Recommended)
  • Crystallization via Vapor Diffusion:

    • Step: Dissolve 5 mg of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one in a minimal volume of methanol (solvent). Place the open vial inside a sealed chamber containing a larger volume of diethyl ether (anti-solvent).

    • Causality: Vapor diffusion controls the rate of supersaturation. As ether slowly diffuses into the methanol, the solubility of the pyrrolidinone gradually decreases, promoting the nucleation of a single, highly ordered macroscopic crystal rather than precipitating an amorphous powder.

  • Cryogenic Mounting:

    • Step: Harvest a single crystal (approx. 0.1×0.1×0.05 mm), coat it in paratone oil, and mount it on a goniometer under a continuous 100 K nitrogen stream.

    • Causality: Flash-cooling to 100 K minimizes the thermal vibration of atoms (reducing the Debye-Waller factor). This sharpens the diffraction spots at high angles, drastically improving the resolution of the electron density map.

  • Diffraction & Refinement (The Self-Validating Step):

    • Step: Collect data using a microfocus Cu Kα source. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: Calculate the Flack parameter ( x ) using Parsons' quotients. The Flack parameter is an absolute internal control. If x≈0 (with a standard uncertainty <0.1 ), the absolute (3S,4R) configuration is unambiguously confirmed. If x≈1 , the crystal is the inverted (3R,4S) enantiomer.

Protocol B: 2D NMR and Mosher's Derivatization (Alternative)
  • Solution-State NMR Acquisition:

    • Step: Dissolve the sample in DMSO- d6​ . Acquire standard 1 H, 13 C, COSY, and HSQC spectra.

    • Step: Acquire a 2D NOESY spectrum with a mixing time of 500 ms.

    • Causality: A 500 ms mixing time is optimized for small molecules ( MW<500 Da) in the extreme narrowing regime, allowing sufficient time for cross-relaxation (the Nuclear Overhauser Effect) to build up without spin diffusion artifacts.

  • Mosher's Ester Synthesis:

    • Step: Divide the sample. React one half with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in the presence of pyridine and DMAP. Purify both diastereomers via flash chromatography.

  • Δδ Analysis (The Self-Validating Step):

    • Step: Acquire 1 H NMR for both derivatives. Calculate Δδ=δS​−δR​ for the protons on the pyrrolidinone ring.

    • Validation: Map the positive and negative Δδ values onto the molecule. A consistent spatial grouping of positive values on one side of the MTPA plane and negative values on the other validates the assignment. Inconsistencies indicate conformational disruption.

Quantitative Data Presentation

When evaluating SCXRD data for this scaffold, specific crystallographic parameters must be met to ensure publication-quality validation. Table 2 outlines representative, high-quality diffraction metrics for this compound.

Table 2: Representative X-ray Crystallographic Data for (3S,4R)-Pyrrolidinone
ParameterValueCausality / Scientific Significance
Chemical Formula C₄H₈N₂O₂Confirms the target molecule's elemental composition.
Space Group P21​21​21​ Non-centrosymmetric; a fundamental requirement for enantiopure chiral crystals.
Temperature 100(2) KMinimizes thermal motion, ensuring high-resolution diffraction data.
Radiation Cu Kα ( λ=1.54178 Å)Maximizes anomalous scattering for light atoms (O, N) to determine chirality.
Resolution 0.78 ÅEnsures atomic-level precision of the electron density map.
R1​ ( I>2σ(I) ) 0.032Low R-factor indicates excellent agreement between the theoretical model and observed data.
Flack Parameter ( x ) 0.02(4) Self-validating metric: x≈0 definitively confirms the absolute (3S,4R) configuration.

Visualizing the Analytical Workflows

The following diagram maps the logical flow of both the SCXRD product pipeline and the NMR alternative pipeline, highlighting where absolute configuration is confirmed versus where it remains ambiguous.

Workflow cluster_Xray The Product: SCXRD Pipeline cluster_NMR The Alternative: 2D NMR Pipeline Start Synthesized (3S,4R)-Pyrrolidinone Cryst Crystallization (Vapor Diffusion) Start->Cryst Prep Sample Prep (Solution State) Start->Prep Diffract X-ray Diffraction (Cu Kα Radiation) Cryst->Diffract Flack Refinement & Flack Parameter (x ≈ 0) Diffract->Flack Result1 Absolute 3D Configuration Confirmed Flack->Result1 NOESY 2D NOESY/ROESY Acquisition Prep->NOESY Mosher Mosher's Ester Derivatization NOESY->Mosher Result2 Relative Stereochemistry (Ambiguous Absolute) Mosher->Result2

Workflow comparison: Single-Crystal X-ray Diffraction (SCXRD) vs. 2D NMR for stereochemical validation.

The Broader Impact: APOL1 Inhibitor Development

Validating this building block is not merely an academic exercise; it is the foundation of downstream drug efficacy. The diagram below illustrates the role of the (3S,4R)-pyrrolidinone in the therapeutic pipeline for APOL1-mediated kidney disease.

Pathway B1 (3S,4R)-3-amino-4- hydroxypyrrolidin-2-one B2 Scaffold Integration B1->B2 B3 APOL1 Inhibitor (e.g., Inaxaplin) B2->B3 B4 APOL1 Channel Blockade B3->B4 B5 Podocyte Protection B4->B5

Role of the (3S,4R)-pyrrolidinone building block in the development of APOL1-targeted therapeutics.

Conclusion

While 2D NMR combined with Mosher's ester analysis remains a viable alternative for laboratories lacking crystallographic infrastructure, it introduces unnecessary synthetic steps and risks kinetic resolution artifacts. Single-Crystal X-ray Diffraction utilizing a Cu Kα source is the superior product for the stereochemical validation of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one. By directly probing the electron density and utilizing anomalous dispersion to calculate the Flack parameter, SCXRD provides an unambiguous, self-validating, and non-destructive confirmation of absolute stereochemistry, ensuring the structural integrity required for advanced APOL1 inhibitor drug development.

References

  • Zimmerman, B., Dakin, L. A., et al. (2025). Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease. Nature Communications, 16, 167.[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259.[Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link]

Sources

Comparative

Mastering Chirality: A Comparative Guide to Establishing Optical Rotation Standards for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chiral chemistry, the precise determination of a molecule's stereochemistry is paramount. For novel chira...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of a molecule's stereochemistry is paramount. For novel chiral entities such as (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one, establishing a reliable optical rotation standard is a critical first step in ensuring enantiomeric purity and, consequently, therapeutic efficacy and safety. This guide provides an in-depth, experience-driven approach to this challenge, focusing on the rigorous establishment of an in-house standard through meticulous experimental protocol and a comparative analysis against universally accepted calibration standards.

The Significance of Optical Rotation in Chiral Drug Development

Optical rotation is the phenomenon where a chiral molecule rotates the plane of polarized light.[1] This property is unique to each enantiomer, with one rotating light in a clockwise direction (dextrorotatory, (+)) and the other in a counter-clockwise direction (levorotatory, (-)).[2] The magnitude and direction of this rotation are fundamental physical constants of a chiral substance, serving as a critical quality attribute in drug development. An accurate measurement of optical rotation allows for the determination of specific rotation, a standardized value that is instrumental in identifying and quantifying the enantiomeric excess of a sample.[2][3]

For a molecule like (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one, a building block with significant potential in medicinal chemistry, defining its specific rotation is essential for:

  • Stereochemical Confirmation: Verifying the synthesis of the desired diastereomer.

  • Quality Control: Ensuring batch-to-batch consistency and enantiomeric purity.

  • Regulatory Compliance: Providing essential data for drug master files and regulatory submissions.

Establishing a Gold Standard: Polarimeter Calibration with Sucrose

The accuracy of any optical rotation measurement is fundamentally dependent on the calibration of the polarimeter. While quartz control plates offer a stable and reliable calibration method, the use of freshly prepared, high-purity sucrose solutions provides a chemically relevant and widely accepted alternative.[4][5] However, the preparation of these solutions demands extreme care to minimize errors.[4]

Comparative Analysis of Calibration Standards
StandardAdvantagesDisadvantagesBest Practices
Quartz Control Plates Highly stable and durable; Provides a fixed rotation value.Can be expensive; Requires careful handling and temperature control.[4]Use a certified plate with a known rotation value; Ensure the instrument correctly measures and compensates for temperature.[4]
Sucrose Solutions Readily available high-purity standard; Chemically similar to many organic samples.Prone to preparation errors (volumetric and temperature-related); Sucrose can undergo inversion (hydrolysis), altering the rotation over time.[4]Use Analytical Reagent (AR) grade sucrose dried at 105°C for 3-4 hours; Prepare solutions gravimetrically for higher accuracy; Use freshly prepared solutions for each calibration.[6][7][8]
Experimental Workflow for Polarimeter Calibration

The following diagram outlines the critical steps for a robust polarimeter calibration using a sucrose standard.

G cluster_prep Sucrose Standard Preparation cluster_cal Polarimeter Calibration prep1 Dry AR Grade Sucrose (105°C for 3-4 hours) prep2 Accurately weigh dried sucrose prep1->prep2 prep3 Dissolve in high-purity water in a volumetric flask prep2->prep3 prep4 Equilibrate to 25°C prep3->prep4 prep5 Dilute to the mark and mix thoroughly prep4->prep5 cal5 Rinse tube with sucrose standard solution prep5->cal5 Use Freshly Prepared Solution cal1 Switch on sodium lamp and allow to stabilize cal2 Rinse polarimeter tube with blank (water) cal1->cal2 cal3 Fill tube with blank, ensuring no air bubbles cal2->cal3 cal4 Take blank reading (should be near zero) cal3->cal4 cal4->cal5 cal6 Fill tube with sucrose standard solution cal5->cal6 cal7 Measure optical rotation (multiple readings) cal6->cal7 cal8 Compare with theoretical value and adjust if necessary cal7->cal8

Caption: Workflow for Polarimeter Calibration with Sucrose.

Protocol for Determining the Specific Rotation of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

With a properly calibrated instrument, the next step is to accurately measure the optical rotation of the target compound and calculate its specific rotation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a suitable amount of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

    • Dissolve the sample in a suitable solvent (e.g., methanol, water) in a volumetric flask of a known volume. The choice of solvent is critical as it can influence the specific rotation.

    • Ensure the solution is clear and free of any particulate matter.

    • Equilibrate the solution to a constant temperature, typically 25°C.

  • Measurement of Observed Rotation (α):

    • Rinse the polarimeter tube with the prepared sample solution.

    • Fill the tube with the solution, ensuring no air bubbles are present in the light path.[8]

    • Place the tube in the polarimeter.

    • Record the observed optical rotation. It is best practice to take multiple readings and average the results to minimize random error.[6][8]

  • Calculation of Specific Rotation ([α]λT): The specific rotation is calculated using Biot's Law:[3]

    [α]λT = α / (l × c)

    Where:

    • [α]λT is the specific rotation.

    • T is the temperature in degrees Celsius (e.g., 25°C).

    • λ is the wavelength of the light source (typically the sodium D-line, 589.3 nm).[6]

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Data Presentation and Comparison

The results should be meticulously documented and presented in a clear, tabular format.

ParameterValue
Compound (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
Concentration (c) e.g., 0.5 g/100 mL
Solvent e.g., Methanol
Temperature (T) 25°C
Wavelength (λ) 589.3 nm (Sodium D-line)
Path Length (l) 1 dm
Observed Rotation (α) e.g., +0.125°
Calculated Specific Rotation ([α]) e.g., +25.0°

This experimentally determined specific rotation now serves as the internal standard for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the established standard, a self-validating system should be implemented. This involves:

  • Regular Calibration Checks: Perform periodic calibrations of the polarimeter using sucrose standards to ensure consistent instrument performance.

  • Cross-Validation with Alternative Standards (if available): If other chiral molecules with well-documented specific rotations are available in the laboratory, their measurement can serve as an additional validation of the instrument's accuracy.

  • Method Validation: Validate the analytical method for determining the specific rotation of the target compound by assessing parameters such as precision, accuracy, and linearity.

Logical Relationship for a Self-Validating Protocol

G cluster_validation Self-Validating System A Establish Internal Standard for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one B Periodic Polarimeter Calibration (Sucrose Standard) A->B Supports C Cross-Validation with Alternative Chiral Standards A->C Can be Compared with D Analytical Method Validation (Precision, Accuracy, Linearity) A->D Is the Subject of B->A Ensures Accuracy of C->A Provides Confidence in D->A Strengthens Reliability of

Caption: Interdependencies in a Self-Validating Protocol.

Conclusion

The absence of a published optical rotation standard for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one necessitates the establishment of a robust internal standard. By adhering to the rigorous protocols for polarimeter calibration with sucrose and the meticulous determination of the specific rotation as outlined in this guide, researchers can generate a reliable and defensible standard. This foundational data is indispensable for ensuring the stereochemical integrity of this promising chiral building block throughout the drug development lifecycle.

References

  • Bellingham + Stanley. Calibration of polarimeters using sugar solutions. Link

  • GAO Tek. Operation, Maintenance & Calibration of a Polarimeter. Link

  • PharmaJia. Sop of Polarimeter. Link

  • PharmaState Academy. SOP FOR POLARIMETER: OPERATION AND CALIBRATION. Link

  • Pharmaguideline. SOP for Calibration of Polarimeter. Link

  • Anton Paar. Basics of polarimetry. Link

  • Anton Paar. Basics of polarimetry. Link

  • Organic & Biomolecular Chemistry. Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Link

  • National Institutes of Health. Absolute optical chiral analysis using cavity-enhanced polarimetry. Link

  • Torontech. Interpreting Polarimeter Readings & Standards. Link

  • IBZ Messtechnik. Chiral compound analyses and Faraday polarimetry. Link

  • ChemScene. (3S,4S)-3-amino-4-hydroxypyrrolidin-2-one. Link

  • R Discovery. Synthesis of (2R,3S,4S)-3,4-dihydroxy-2-hydroxymethylpyrrolidine and polyoxamic acid derivatives from (S)-pyroglutamic acid. Link

  • PubChem. (3S,4S)-3-amino-1,4-dihydroxypyrrolidin-2-one. Link

  • Advanced ChemBlocks. (3S,4R)-3-Amino-4-hydroxy-pyrrolidin-2-one hydrochloride. Link

  • Amanote Research. Synthesis of (2r,3s,4s)-3,4-Dihydr. Link

  • PubChem. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. Link

  • PubChem. (2R)-1-((2S,4R)-4-hydroxy-1-[3,3,3-tris(4-chlorophenyl)propanoyl]pyrrolidine-2-yl)carbonyl-N-((3R)-3-piperidinylmethyl). Link

  • Chemistry LibreTexts. 3.6: Optical Activity. Link

  • Google Patents. US6348600B1 - Methods for making optically active 3-aminopyrrolidine-2,5-dione derivative. Link

  • PubChem. 4-[(4-hydroxybenzene)amido]pyrrolidin-3-yl 4-({2-[(cyclohexylmethoxy)carbonyl]. Link

  • Chemspace. 1-[(3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidin-1-yl]-2-(pyridin-2-yl)ethan-1-one. Link

  • Google Patents. CN107638414B - (S) -4-hydroxy-2 oxo-1-pyrrolidine acetamide sustained-release capsule and preparation method thereof. Link

Sources

Validation

Comprehensive Purity Evaluation of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one: Elemental Analysis vs. Orthogonal Alternatives

The Analytical Challenge in Chiral Intermediates (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS: 220812-09-9) is a highly polar, structurally dense chiral building block frequently utilized in the synthesis of advanced p...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Chiral Intermediates

(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one (CAS: 220812-09-9) is a highly polar, structurally dense chiral building block frequently utilized in the synthesis of advanced pharmaceutical agents, including carbapenem antibiotics and targeted inhibitors . Because it contains a primary amine, a secondary hydroxyl group, and a lactam core, the molecule is exceptionally prone to hygroscopicity (water retention) and salt formation.

In drug development, impurities at the intermediate stage propagate exponentially, degrading the yield and safety of the final Active Pharmaceutical Ingredient (API). Consequently, establishing the absolute purity of this intermediate requires a rigorous, multi-faceted analytical approach. This guide objectively compares traditional Elemental Analysis (EA) standards against modern orthogonal alternatives like Quantitative Nuclear Magnetic Resonance (qNMR) and HPLC.

Theoretical Framework: Elemental Analysis (CHN) Standards

Combustion elemental analysis has historically served as the gold standard for proving the bulk composition of organic molecules. For (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one ( C4​H8​N2​O2​ , MW: 116.12 g/mol ), the theoretical mass fractions are:

  • Carbon (C): 41.37%

  • Hydrogen (H): 6.94%

  • Nitrogen (N): 24.13%

  • Oxygen (O): 27.56%

According to the American Chemical Society (ACS) and major international chemistry journals, the universally accepted standard for establishing analytical purity via EA is a deviation of no more than ±0.4% between the theoretical and experimental values 1. Deviations exceeding this tight threshold strongly suggest contamination by residual solvents, atmospheric water, or inorganic salts 2.

Acceptable Experimental Limits ( ±0.4% ):
  • C: 40.97% — 41.77%

  • H: 6.54% — 7.34%

  • N: 23.73% — 24.53%

Comparative Performance: EA vs. qNMR vs. HPLC

While EA is highly sensitive to non-combustible inorganic salts and retained water, it is fundamentally a relative method. It cannot distinguish between structural isomers or identify the exact chemical nature of an impurity. To achieve absolute certainty, modern laboratories employ an orthogonal strategy.

Analytical MethodTarget Analyte / PropertyStrengthsLimitations
Elemental Analysis (CHN) Bulk C, H, N mass fractionsUniversal standard; highly sensitive to inorganic salts and retained water.Cannot detect structural isomers; relative method.
Quantitative 1 H-NMR (qNMR) Absolute molecular puritySimultaneous structural and purity data; detects "invisible" impurities (water, solvents) 3.Lower sensitivity for trace impurities (<0.1%) compared to HPLC.
HPLC-UV/MS Chromophoric impuritiesHigh sensitivity and resolution for related substances and degradation products.Requires a reference standard; blind to non-UV absorbing impurities.
Experimental Data Comparison (Simulated Contaminated Batch)

To illustrate the causality behind using orthogonal methods, consider a synthesized batch of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one contaminated with 2% water and 1% inorganic silica (a common purification artifact).

ParameterTheoretical (%)Experimental Batch (%)Deviation ( Δ )Status
Carbon (C) 41.3740.15-1.22FAIL (>0.4%)
Hydrogen (H) 6.947.15+0.21PASS (<0.4%)
Nitrogen (N) 24.1323.40-0.73FAIL (>0.4%)
qNMR Purity 100.0096.80-3.20FAIL (<98.0%)

Mechanistic Insight: The simultaneous drop in Carbon and Nitrogen, coupled with a slight rise in Hydrogen, is the classic elemental signature of water absorption (which adds H and O, diluting C and N) combined with an inorganic salt (which dilutes all organic elements). While EA flags the issue, qNMR precisely quantifies the absolute purity at 96.8% without needing an external reference standard of the pyrrolidinone itself.

Orthogonal Purity Validation Workflow

PurityValidation Target (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one Batch Synthesis EA Elemental Analysis (CHN) Combustion & TCD Target->EA qNMR Quantitative 1H-NMR Internal Standard Calibration Target->qNMR HPLC HPLC-UV/MS Chromatographic Separation Target->HPLC EvalEA Δ ≤ ±0.4% from Theoretical? EA->EvalEA EvalqNMR Absolute Purity ≥ 98.0%? qNMR->EvalqNMR Pass Validated Pharmaceutical Intermediate HPLC->Pass No Major Impurities EvalEA->Pass Yes Fail Reject / Recrystallize EvalEA->Fail No EvalqNMR->Pass Yes EvalqNMR->Fail No

Orthogonal analytical workflow comparing Elemental Analysis, qNMR, and HPLC for purity validation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems , meaning the protocols internalize their own calibration and error-checking mechanisms prior to yielding final data.

Protocol A: CHN Combustion Analysis
  • System Calibration & Blanking: Run an empty tin capsule (blank) to establish the baseline atmospheric noise. Follow this by running a known certified standard (e.g., Acetanilide).

    • Causality: If the standard's K-factor (detector response factor) deviates by >0.1% from its historical calibration, the system automatically halts. This prevents the generation of false data on the precious intermediate.

  • Sample Preparation: Weigh exactly 1.500 – 2.000 mg of the pyrrolidinone intermediate into a tin capsule using a microbalance (precision 0.1 µg). Seal the capsule tightly to exclude atmospheric moisture.

  • Flash Combustion: Drop the capsule into the combustion reactor at 950–1000°C in an oxygen-rich environment.

    • Causality: The tin capsule oxidizes in a highly exothermic flash, raising the local micro-temperature to ~1800°C. This ensures the complete thermodynamic breakdown of the robust pyrrolidinone ring into CO2​ , H2​O , and NOx​ .

  • Reduction & Detection: Pass the combustion gases through a copper reduction column at 600°C to reduce NOx​ to N2​ and scrub excess O2​ . Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: Absolute Purity via 1 H-qNMR
  • Internal Standard Selection: Weigh ~5.0 mg of the analyte and ~2.0 mg of a Certified Reference Material (CRM) internal standard, such as Maleic acid (purity >99.9%), into a single vial.

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm. This specifically avoids overlapping with the aliphatic ring protons of the pyrrolidinone (which appear between 2.0 and 4.5 ppm).

  • Solvent Addition: Dissolve the mixture in 600 µL of D2​O .

    • Causality: D2​O is chosen because the analyte is highly polar. It ensures rapid dissolution without introducing overlapping aliphatic solvent peaks in the region of interest.

  • Self-Validating Acquisition: Acquire spectra at 298 K using a 90° pulse angle and a relaxation delay ( D1​ ) of at least 5×T1​ (typically ≥30 seconds).

    • Causality: A long relaxation delay ensures the complete longitudinal relaxation of all protons. This makes the integration ratio an absolute, self-contained proof of mass, completely independent of external calibration curves.

  • Quantification: Phase and baseline correct the spectrum. Integrate the internal standard peak against a distinct analyte peak (e.g., the C3 or C4 methine proton) to calculate absolute purity.

References

  • Simson Pharma Limited. "(3S,4R)-3-Amino-4-hydroxypyrrolidin-2-one | CAS No- 220812-09-9". Simson Pharma.
  • ACS Central Science. "An International Study Evaluating Elemental Analysis". American Chemical Society.
  • ResearchGate. "Is it possible to have a 10% elemental analysis deviation for an organic molecule?".
  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". PubMed / NIH.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the safe disposal of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one, emphasizing personal protective equipment...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe disposal of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one, emphasizing personal protective equipment (PPE), spill management, and waste disposal protocols based on established best practices for similar chemical structures.

Hazard Profile and Risk Assessment

Due to the lack of specific toxicological data for (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one, a conservative approach to handling and disposal is required. Based on the data for analogous compounds, the primary hazards are likely to include:

  • Skin and Eye Irritation: Many pyrrolidinone derivatives are known to cause skin and eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

  • Unknown Long-term Effects: The chronic toxicity and environmental fate of this specific compound have not been extensively studied. Therefore, it should be treated as a potentially hazardous substance.

The following table summarizes the key safety and handling parameters based on guidelines for similar compounds.

ParameterGuidelineCitations
Primary Hazards Potential for skin, eye, and respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat are mandatory.[1][2]
Handling Area All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Waste Classification To be disposed of as hazardous chemical waste.[1][5]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][6]

Step-by-Step Disposal Protocol

The proper segregation and disposal of chemical waste are critical to maintaining a safe laboratory environment. The following workflow provides a clear, step-by-step process for the safe disposal of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one.

Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[2]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1]

  • Lab Coat: A standard laboratory coat must be worn to protect from skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

Waste Segregation and Collection

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste, including residual (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one powder and any contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated hazardous waste container.[2]

    • The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, tight-fitting lid.[2]

    • Clearly label the container as "Hazardous Waste" and include the full chemical name: "(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one".[2]

  • Liquid Waste:

    • If (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one is in solution, collect the liquid waste in a separate, dedicated hazardous waste container for liquid chemicals.

    • Do not mix this waste with other solvent waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[2]

    • Label the liquid waste container as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.[2]

  • Empty Containers:

    • Thoroughly empty all contents from the original container.[7]

    • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent). Collect all rinsate as hazardous liquid waste.[7]

    • After triple rinsing, deface or remove the original label.[7] The rinsed container can then be disposed of as non-hazardous waste, in accordance with your institution's policies.[7]

Storage of Hazardous Waste
  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store containers in a cool, dry, and well-ventilated location, away from incompatible materials.[5]

Final Disposal
  • The final disposal of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one waste must be conducted by a licensed and approved hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]

  • Never dispose of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one or its containers in the regular trash or down the drain.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described in section 2.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[5] Do not use combustible materials like paper towels to absorb flammable solvent spills.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.[8]

  • Collect the Waste: Carefully collect the absorbed material or spilled solid into a designated hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or water), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[2]

  • Label and Dispose: Properly label the hazardous waste container and arrange for its disposal through your EHS department.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the decision-making process for the proper handling and disposal of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one Waste Generated Solid Solid Waste (powder, contaminated consumables) Start->Solid Is it solid? Liquid Liquid Waste (solutions) Start->Liquid Is it liquid? Empty Empty Container Start->Empty Is it an empty container? Solid_Container Dedicated Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Dedicated Liquid Hazardous Waste Container Liquid->Liquid_Container Triple_Rinse Triple Rinse Container Empty->Triple_Rinse SAA Store in Designated Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Triple_Rinse->Liquid_Container Collect rinsate Non_Haz Dispose as Non-Hazardous Waste Triple_Rinse->Non_Haz After rinsing and defacing label EHS Contact Institutional EHS for Pickup SAA->EHS Licensed_Disposal Disposal by Licensed Hazardous Waste Contractor EHS->Licensed_Disposal caption Figure 1: Decision workflow for the safe disposal of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one waste.

Caption: Decision workflow for the safe disposal of (3S,4R)-3-amino-4-hydroxypyrrolidin-2-one waste.

References

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Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
Reactant of Route 2
(3S,4R)-3-amino-4-hydroxypyrrolidin-2-one
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